molecular formula C9H15ClO3 B1630796 Ethyl 7-chloro-2-oxoheptanoate CAS No. 78834-75-0

Ethyl 7-chloro-2-oxoheptanoate

Cat. No.: B1630796
CAS No.: 78834-75-0
M. Wt: 206.66 g/mol
InChI Key: YJJLIIMRHGRCFM-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxoheptanoate is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-chloro-2-oxoheptanoate
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InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YJJLIIMRHGRCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0057833
Record name Ethyl 7-chloro-2-oxoheptanoate
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Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78834-75-0
Record name Heptanoic acid, 7-chloro-2-oxo-, ethyl ester
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Record name Ethyl 7-chloro-2-oxoheptanoate
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Record name Ethyl 7-chloro-2-oxoheptanoate
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Record name Ethyl 7-chloro-2-oxoheptanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, synthesis methodologies, and purification protocols. Due to the limited availability of direct experimental spectroscopic data, this guide also presents predicted spectral characteristics based on analogous compounds and theoretical calculations. The information is structured to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a versatile bifunctional molecule containing both an ester and a ketone functional group, along with a terminal chloroalkane. These features make it a valuable building block in organic synthesis.

General Properties
PropertyValueSource
Chemical Formula C₉H₁₅ClO₃[1][2]
Molecular Weight 206.67 g/mol [2]
Appearance Colorless to light orange/yellow clear liquid[3]
CAS Number 78834-75-0[2]
Physicochemical Properties
PropertyValueSource
Boiling Point 281.2 ± 23.0 °C (Predicted)[3]
Density 1.093 ± 0.06 g/cm³ (Predicted)[3]
Solubility Acetonitrile (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly)[3]
Flash Point 111.3 °C[3]
Refractive Index 1.4510 to 1.4560[3]

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is through a Grignard reaction. This process involves the reaction of a Grignard reagent, prepared from 1-bromo-5-chloropentane (B104276), with diethyl oxalate (B1200264).

Synthesis Workflow

Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_condensation Step 2: Condensation Reaction cluster_purification Step 3: Purification reagent1 1-Bromo-5-chloropentane grignard Grignard Reagent (5-chloro-1-magnesiopentane) reagent1->grignard THF or Benzene reagent2 Magnesium reagent2->grignard crude_product Crude this compound grignard->crude_product reagent3 Diethyl Oxalate reagent3->crude_product purified_product Pure this compound crude_product->purified_product Hydrolysis, Neutralization, Extraction, Distillation

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Grignard Reaction Synthesis

This protocol is a synthesized procedure based on information from multiple sources.[4][5][6]

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF) or Benzene

  • Diethyl oxalate

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • A solution of 1-bromo-5-chloropentane in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. An iodine crystal can be added to initiate the reaction if necessary.

    • Once the reaction starts, the remaining 1-bromo-5-chloropentane solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting solution is the Grignard reagent.

  • Condensation Reaction:

    • In a separate flask, a solution of diethyl oxalate in anhydrous THF is cooled to a low temperature (typically between -10 °C and 0 °C).

    • The prepared Grignard reagent is added dropwise to the cooled diethyl oxalate solution with vigorous stirring. The temperature should be carefully maintained during the addition.

    • After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a cold, dilute solution of hydrochloric acid.

    • The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation.

Alternative Purification Protocol: Hydrazine (B178648) Derivative Formation

A patent describes a purification method involving the formation of a hydrazine derivative, which can be particularly useful for removing certain impurities.[7]

Purification_Workflow crude Crude Product solid_derivative Solid Hydrazone Derivative crude->solid_derivative hydrazine Hydrazine Compound (e.g., 2,4-Dinitrophenylhydrazine) hydrazine->solid_derivative pure_product Pure Product solid_derivative->pure_product Hydrolysis hydrolysis Hydrolysis (Acid or Base)

Figure 2: Purification workflow via a hydrazine derivative.

Procedure Outline:

  • The crude product is reacted with a hydrazine compound (e.g., 2,4-dinitrophenylhydrazine) to form a solid hydrazone derivative.

  • The solid derivative is isolated by filtration and washed.

  • The purified hydrazone is then hydrolyzed back to the keto-ester using an acid or base, followed by extraction and distillation to yield the pure this compound.[7]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).

  • Alkyl chain:

    • A triplet at ~3.5 ppm (2H, -CH₂Cl) due to the deshielding effect of the chlorine atom.

    • Multiplets in the range of 1.4-2.9 ppm for the remaining methylene (B1212753) protons (-CH₂-). The methylene group adjacent to the ketone (at C3) would be expected around 2.8 ppm.

  • Solvent: Chloroform-d (CDCl₃) at 7.26 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyls: Two peaks in the downfield region: ~195-205 ppm for the ketone (C=O) and ~160-170 ppm for the ester (COO).

  • Ethyl group: A peak at ~62 ppm (-OCH₂) and ~14 ppm (-CH₃).

  • Alkyl chain:

    • A peak around 45 ppm for the carbon attached to chlorine (-CH₂Cl).

    • Peaks in the range of 20-40 ppm for the other methylene carbons. The carbon at C3, adjacent to the ketone, would be expected around 38 ppm.

  • Solvent: CDCl₃ at 77.0 ppm.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional GroupDescription
~1745C=O (Ester)Strong absorption
~1715C=O (Ketone)Strong absorption
~2850-2960C-H (Alkyl)Stretching vibrations
~1000-1300C-O (Ester)Stretching vibrations
~600-800C-ClStretching vibration
Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 206, with an M+2 peak at m/z = 208 with approximately one-third the intensity, characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z = 161.

    • Loss of the ethyl group (-CH₂CH₃) leading to a fragment at m/z = 177.

    • Alpha-cleavage adjacent to the ketone could lead to various fragments.

    • McLafferty rearrangement is also possible.

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of several pharmaceutical agents.

  • Cilastatin: It is a key starting material for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation.[3][4]

  • BCL-XL Inhibitors: It is used as a reagent in the synthesis of selective BCL-XL inhibitors, which are investigated for their potential in cancer therapy.[3]

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is reliably achieved through a Grignard reaction, and various purification methods can be employed to obtain a high-purity product. While experimental spectroscopic data is not widely published, its spectral characteristics can be confidently predicted based on its structure. This guide provides a solid foundation of its properties and synthesis for researchers and professionals in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to Ethyl 7-chloro-2-oxoheptanoate (CAS: 78834-75-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-chloro-2-oxoheptanoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional structure, featuring a terminal chloro group and an ethyl ester alpha-keto functionality, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its crucial role in the development of therapeutic agents such as the renal dehydropeptidase inhibitor Cilastatin and the BCL-XL inhibitor A1155463. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is typically a colorless to light orange or yellow clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. While some experimentally determined values are available, others are predicted and should be considered with appropriate caution.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 78834-75-0[1][2]
Molecular Formula C₉H₁₅ClO₃[2][3]
Molecular Weight 206.67 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 281.2 ± 23.0 °C (Predicted)ChemBK
Density 1.093 ± 0.06 g/cm³ (Predicted)ChemBK
Refractive Index 1.4510 to 1.4560ChemBK
Flash Point 111.3 °CChemBK
Vapor Pressure 0.00361 mmHg at 25°CChemBK
Solubility Soluble in chloroform (B151607) and ethyl acetate.Smolecule
Topological Polar Surface Area (TPSA) 43.37 Ų[2]
logP 1.9178[2]

Spectroscopic Data (Predicted)

2.1. 1H NMR (Proton Nuclear Magnetic Resonance)

  • δ 4.3 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl ester group, coupled to the methyl protons.

  • δ 3.5 ppm (t, 2H): Triplet corresponding to the -CH₂Cl protons, coupled to the adjacent methylene (B1212753) protons.

  • δ 2.9 ppm (t, 2H): Triplet corresponding to the -COCH₂- protons, coupled to the adjacent methylene protons.

  • δ 1.8-1.4 ppm (m, 4H): Multiplet corresponding to the two central methylene groups of the heptanoate (B1214049) chain.

  • δ 1.3 ppm (t, 3H): Triplet corresponding to the -CH₃ protons of the ethyl ester group, coupled to the methylene protons.

2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • δ ~195 ppm: Ketone carbonyl carbon (C=O).

  • δ ~161 ppm: Ester carbonyl carbon (COO).

  • δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

  • δ ~45 ppm: Methylene carbon attached to chlorine (-CH₂Cl).

  • δ ~38 ppm: Methylene carbon adjacent to the ketone (-COCH₂-).

  • δ ~32, 26, 23 ppm: Methylene carbons of the heptanoate chain.

  • δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

2.3. IR (Infrared) Spectroscopy

  • ~1740-1720 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the ester group.

  • ~1725-1705 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the ketone group.

  • ~1200-1100 cm⁻¹: C-O stretching of the ester group.

  • ~700-600 cm⁻¹: C-Cl stretching vibration.

  • ~2950-2850 cm⁻¹: C-H stretching of the alkyl chain.

2.4. MS (Mass Spectrometry)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206 and an M+2 peak at m/z 208 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the ethyl group (-CH₂CH₃, m/z 29), and cleavage at the keto group.

Experimental Protocols: Synthesis

The most common and industrially relevant method for the synthesis of this compound is through a Grignard reaction.[4][5] The following is a generalized protocol based on procedures described in the patent literature.

3.1. Grignard Reagent Formation and Condensation

This synthesis involves the formation of a Grignard reagent from 1-bromo-5-chloropentane (B104276), followed by its reaction with diethyl oxalate (B1200264).

  • Materials:

    • 1-bromo-5-chloropentane

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (B95107) (THF) or a mixture of ether and toluene

    • Diethyl oxalate

    • Iodine (for initiation, optional)

    • Nitrogen gas atmosphere

    • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) for quenching

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Procedure:

    • A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

    • A small crystal of iodine can be added to initiate the reaction.

    • A solution of 1-bromo-5-chloropentane in anhydrous THF is added dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is typically initiated with a small amount of the halide solution, and the remaining solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

    • The Grignard reagent is then cooled in an ice bath.

    • A solution of diethyl oxalate in anhydrous THF is added dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional period at room temperature.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or cold dilute hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

3.2. Purification

The crude this compound can be purified by vacuum distillation.[4]

  • Procedure:

    • The crude product is transferred to a distillation flask.

    • The apparatus is set up for vacuum distillation.

    • The product is distilled under reduced pressure at the appropriate temperature to obtain the purified this compound.

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of several important pharmaceutical compounds.

4.1. Synthesis of Cilastatin

Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys. The synthesis of Cilastatin involves the reaction of this compound with (S)-2,2-dimethylcyclopropanecarboxamide.[6][7][8]

4.2. Synthesis of BCL-XL Inhibitor A1155463

This compound is also utilized as a reagent in the synthesis of A1155463, a selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), which is a promising target in cancer therapy.[][10]

Visualizations

5.1. Synthesis Workflow

G Synthesis Workflow of this compound cluster_0 Grignard Reagent Formation cluster_1 Condensation Reaction cluster_2 Work-up and Purification 1-bromo-5-chloropentane 1-bromo-5-chloropentane Grignard Reagent Grignard Reagent 1-bromo-5-chloropentane->Grignard Reagent Anhydrous THF Mg Mg Mg->Grignard Reagent Crude Product Crude Product Grignard Reagent->Crude Product Diethyl oxalate Diethyl oxalate Diethyl oxalate->Crude Product Quenching Quenching Crude Product->Quenching aq. NH4Cl Extraction Extraction Quenching->Extraction Organic Solvent Purified Product This compound Extraction->Purified Product Vacuum Distillation

Caption: Synthesis of this compound via Grignard Reaction.

5.2. Role as a Pharmaceutical Intermediate

G Role of this compound in Drug Synthesis cluster_0 Cilastatin Synthesis cluster_1 BCL-XL Inhibitor Synthesis Ethyl_7_chloro_2_oxoheptanoate This compound Cilastatin Cilastatin Ethyl_7_chloro_2_oxoheptanoate->Cilastatin A1155463 BCL-XL Inhibitor A1155463 Ethyl_7_chloro_2_oxoheptanoate->A1155463 S_2_2_dimethylcyclopropanecarboxamide (S)-2,2-dimethylcyclopropanecarboxamide S_2_2_dimethylcyclopropanecarboxamide->Cilastatin Other_Reagents Other Reagents Other_Reagents->A1155463

Caption: this compound as a key precursor in drug synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. This technical guide has provided a comprehensive overview of its properties, synthesis, and role in drug development. The detailed experimental protocols and visualizations are intended to aid researchers and scientists in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.

References

"Ethyl 7-chloro-2-oxoheptanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular formula and molecular weight for Ethyl 7-chloro-2-oxoheptanoate, a reagent utilized in various organic syntheses, including the preparation of pharmaceutical compounds.[1][2]

This compound is an organic compound that serves as an intermediate in chemical synthesis.[2] It is notably used in the synthesis of the selective BCL-XL inhibitor A1155463, which has applications in cancer research.[1]

The key molecular identifiers for this compound are detailed in the table below.

IdentifierValue
Molecular Formula C9H15ClO3[2][3][4][5]
Molecular Weight 206.67 g/mol [5][6]

References

Spectroscopic and Analytical Profile of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 7-chloro-2-oxoheptanoate (CAS No: 78834-75-0). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information based on the compound's structure, alongside general experimental protocols for its determination. This information serves as a valuable reference for the synthesis, characterization, and application of this compound in research and development.

Chemical Structure

IUPAC Name: this compound[1] Molecular Formula: C₉H₁₅ClO₃[2][3][4] Molecular Weight: 206.67 g/mol [3] Canonical SMILES: CCOC(=O)C(=O)CCCCCCl[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the molecule's functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.25Quartet2H-O-CH₂ -CH₃
~3.55Triplet2H-CH₂ -Cl
~2.85Triplet2H-CH₂ -C(=O)-
~1.80Quintet2H-CH₂-CH₂ -CH₂Cl
~1.50Quintet2H-CH₂-CH₂ -CH₂-C(=O)-
~1.30Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~195C =O (ketone)
~162C =O (ester)
~62-O-CH₂ -CH₃
~45-CH₂ -Cl
~38-CH₂ -C(=O)-
~32-CH₂ -CH₂Cl
~26-CH₂-CH₂ -CH₂-C(=O)-
~23-CH₂ -CH₂-CH₂-
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2940Medium-StrongC-H (alkane)
~1745StrongC=O (ester)
~1720StrongC=O (ketone)
~1260StrongC-O (ester)
~730MediumC-Cl
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
206/208[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
171[M - Cl]⁺
161[M - OCH₂CH₃]⁺
133[M - COOCH₂CH₃]⁺
77[C₄H₈Cl]⁺
45[OCH₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

  • Data Acquisition:

    • In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing fragmentation. The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), for instance, from 40 to 300 amu.

    • In ESI mode, the sample is ionized by creating a fine spray of charged droplets, which is a softer ionization technique that often results in a more prominent molecular ion peak.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Spectra NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Interpret Structure Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

"Ethyl 7-chloro-2-oxoheptanoate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Ethyl 7-chloro-2-oxoheptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 78834-75-0) is a bifunctional organic compound featuring an ethyl ester, a ketone, and a terminal chloroalkane moiety.[1][2] Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals like the BCL-XL inhibitor A1155463, which is investigated in cancer treatment, and Cilastatin, a drug used to inhibit certain enzymes.[2] Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of its predicted solubility in common organic solvents, a detailed protocol for experimental solubility determination, and a logical workflow for this process.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structural features and the principle of "like dissolves like".[3] The molecule has a molecular weight of 206.67 g/mol and possesses both polar (ester and ketone groups) and non-polar (the five-carbon aliphatic chain and the chloro group) regions.

  • Polar Moieties : The ethyl ester and ketone functionalities contain polar C=O bonds, which can participate in dipole-dipole interactions with polar solvents. The oxygen atoms can also act as hydrogen bond acceptors.

  • Non-Polar Moiety : The pentyl chain terminating in a chlorine atom constitutes a significant non-polar, hydrophobic segment.

This dual nature suggests that this compound will exhibit good solubility in solvents of intermediate polarity and moderate to poor solubility in highly polar or very non-polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe long alkyl chain provides some compatibility, but the polar ester and ketone groups limit solubility in highly non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM)HighThese solvents effectively solvate both the polar functional groups (via dipole-dipole interactions) and the non-polar alkyl chain. Published data qualitatively indicates slight solubility in ACN, Chloroform, and Ethyl Acetate.[2][4][5]
Polar Protic Methanol, EthanolModerate to HighThe alkyl chain limits miscibility, but the ester and ketone groups can act as hydrogen bond acceptors for the solvent's hydroxyl group.[6]
Highly Polar WaterVery Low / InsolubleThe large non-polar hydrocarbon chain dominates the molecule's character, making it hydrophobic and largely insoluble in water.[6][7]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal equilibrium method is a reliable approach.[3][8][9]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a different organic solvent. The amount of solute should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration : Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Dilution : Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis : Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation : The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Visualization of Workflows

Experimental Workflow for Solubility Determination

The process for experimentally determining the solubility of a compound follows a clear and logical sequence.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A 1. Add excess solute to solvent B 2. Seal vial A->B C 3. Agitate at constant T (e.g., 24-48h) B->C D 4. Settle & Centrifuge C->D E 5. Sample & Dilute Supernatant D->E F 6. Quantify via HPLC/GC E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: General experimental workflow for determining compound solubility.

Role in Chemical Synthesis

This compound serves as a key building block in multi-step organic synthesis. The diagram below illustrates its logical position as an intermediate.

G A Starting Materials (e.g., Diethyl oxalate, 1-bromo-5-chloropentane) B Synthesis Step (e.g., Grignard Reaction) A->B C Intermediate: This compound B->C D Further Synthetic Steps (e.g., Cyclization, Reduction) C->D E Final Product (e.g., Pharmaceutical Active Ingredient) D->E

Caption: Logical flow of this compound in synthesis.

Conclusion

While quantitative solubility data for this compound remains sparse in the public domain, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some non-polar solvents, and poorly soluble in water. For applications requiring precise solubility values, the detailed isothermal equilibrium protocol provided in this guide offers a robust method for experimental determination. The compound's role as a versatile synthetic intermediate underscores the importance of understanding its physical properties for optimizing reaction conditions, product purification, and formulation development in the pharmaceutical and chemical industries.

References

Navigating the Safe Handling of Ethyl 7-chloro-2-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like cilastatin, requires careful handling due to its potential hazards.[1] This technical guide provides an in-depth overview of the safety and handling precautions necessary when working with this chemical, drawing from available safety data sheets and chemical supplier information.

Hazard Identification and Classification

Conflicting information exists regarding the hazard classification of this compound. While one source indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources classify it as a hazardous substance.[2][3] It is prudent to handle the compound as potentially hazardous.

According to GHS classifications from multiple suppliers, this compound is considered:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4)[3][4]

  • Causes skin irritation (Skin irritation - Category 2)[3]

  • Causes serious eye irritation (Eye irritation - Category 2)[3]

  • Harmful if inhaled (Acute toxicity, Inhalation - Category 4)[3]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[3]

One safety data sheet notes that 100% of the mixture consists of ingredient(s) of unknown acute toxicity, highlighting the need for caution.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 78834-75-0[2][3][5]
Molecular Formula C₉H₁₅ClO₃[2]
Molecular Weight 206.67 g/mol [2]
Appearance Solid
Boiling Point 281.2°C at 760 mmHg[4]
Flash Point 111.3°C[4]
Density 1.093 g/cm³[4]

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, the following personal protective equipment (PPE) and engineering controls should be utilized.

Engineering Controls
  • Work in a well-ventilated area.[3][6] Use only outdoors or in a chemical fume hood.[3][7]

  • Ensure adequate ventilation, especially in confined areas.[2]

  • Provide eyewash stations and safety showers in the immediate vicinity of any potential exposure.

Personal Protective Equipment
PPE TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields (or goggles) conforming to EN166 (EU) or NIOSH (US) standards.[2][3]
Skin Protection Wear protective gloves and protective clothing.[2][3] Impervious and fire/flame resistant clothing is recommended.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2][3] A full-face respirator may be necessary for high airborne contaminant concentrations.[2][3]

Handle in accordance with good industrial hygiene and safety practices.[2] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling and before reuse of contaminated clothing.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and preventing accidents.

Handling
  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.[2][3][6]

  • Keep containers tightly closed.[2][3]

  • Store at 4°C for long-term stability.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[2][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][8]
Ingestion Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2] Get medical help.[3]

Accidental Release Measures

In case of a spill or leak, follow these procedures to contain and clean up the material.

  • Personal Precautions: Ensure adequate ventilation.[2] Evacuate personnel to safe areas.[3] Avoid breathing vapors, mist, or gas.[3] Wear appropriate personal protective equipment.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and transfer to properly labeled containers for disposal.[2] Use spark-proof tools and explosion-proof equipment.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[2]

  • Hazardous Combustion Products: Carbon oxides.[2]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Extremes of temperature and direct sunlight.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon oxides.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard assessment to emergency response.

cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness Review SDS Review SDS Identify Hazards Identify Hazards Review SDS->Identify Hazards Engineering Controls Engineering Controls Identify Hazards->Engineering Controls Mitigate PPE Selection PPE Selection Identify Hazards->PPE Selection Protect Safe Handling Procedures Safe Handling Procedures Engineering Controls->Safe Handling Procedures PPE Selection->Safe Handling Procedures Proper Storage Proper Storage Safe Handling Procedures->Proper Storage First Aid Measures First Aid Measures Proper Storage->First Aid Measures Spill Response Spill Response Proper Storage->Spill Response Fire Fighting Fire Fighting Proper Storage->Fire Fighting

Caption: Logical workflow for the safe handling of chemicals.

Experimental Protocols

Detailed experimental protocols for determining the toxicological properties (e.g., LD50) of this compound are not publicly available in the searched documents. These studies are typically conducted by manufacturers and are not always disclosed in standard safety data sheets. Researchers needing to establish these parameters would need to follow established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals, such as:

  • OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

  • OECD Guideline 402: Acute Dermal Toxicity

  • OECD Guideline 403: Acute Inhalation Toxicity

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

These protocols provide standardized methods for assessing the potential hazards of a chemical substance.

References

The Pivotal Role of Ethyl 7-chloro-2-oxoheptanoate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-chloro-2-oxoheptanoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional structure, featuring a terminal chloro group and a β-keto ester moiety, makes it a versatile precursor for the synthesis of a variety of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis of this compound and its critical role in the production of notable drugs such as the renal dehydropeptidase inhibitor, Cilastatin, and as a potential starting material for the synthesis of the BCL-XL inhibitor, A-1155463. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound

This compound (CAS No: 78834-75-0) is an organic compound that has garnered significant attention as a valuable building block in medicinal chemistry.[1] Its utility stems from the presence of two reactive centers: a chlorine atom at the 7-position, which can be readily displaced by nucleophiles, and a keto-ester functionality that allows for a wide range of chemical transformations. These characteristics make it an ideal starting material for the synthesis of complex heterocyclic and acyclic compounds with therapeutic potential.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This process involves the reaction of a Grignard reagent, prepared from 1-bromo-5-chloropentane (B104276), with diethyl oxalate (B1200264).

Experimental Protocol: Grignard Reaction Synthesis

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl oxalate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of the Grignard Reagent: Under an inert atmosphere (Nitrogen or Argon), magnesium turnings (1.1 equivalents) are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromo-5-chloropentane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Diethyl Oxalate: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of diethyl oxalate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of cold 1M HCl with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.[3][4]

Quantitative Data for Synthesis
ParameterValueReference
Starting Materials 1-bromo-5-chloropentane, Diethyl oxalate[2][3]
Key Reagents Magnesium, Anhydrous THF[2][3]
Reaction Temperature 0 °C to reflux[3]
Reaction Time 3-5 hours[3]
Yield 60-90%[3]
Purity >98%[2]

Application in the Synthesis of Cilastatin

This compound is a crucial intermediate in the industrial synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys, thereby increasing its efficacy and reducing potential nephrotoxicity.[5]

Synthetic Pathway to Cilastatin

The synthesis of Cilastatin from this compound involves a multi-step process, beginning with a condensation reaction, followed by hydrolysis and finally coupling with L-cysteine.

G A Ethyl 7-chloro-2- oxoheptanoate C Ethyl (Z)-7-chloro-2-(((1S)-2,2- dimethylcyclopropyl)carboxamido)hept-2-enoate A->C Condensation (p-TsOH, Toluene (B28343), reflux) B (S)-2,2-Dimethylcyclopropane carboxamide B->C D (Z)-7-chloro-2-(((1S)-2,2- dimethylcyclopropyl)carboxamido)hept-2-enoic acid C->D Hydrolysis (NaOH, H₂O/EtOH) F Cilastatin D->F Coupling (NaOH, H₂O) E L-Cysteine E->F

Caption: Synthetic pathway of Cilastatin from this compound.

Experimental Protocol: Synthesis of Cilastatin

Step 1: Condensation

  • This compound (1.0 eq), (S)-2,2-dimethylcyclopropane carboxamide (1.05 eq), and a catalytic amount of p-toluenesulfonic acid are refluxed in toluene with azeotropic removal of water using a Dean-Stark apparatus.[6]

  • The reaction is monitored by TLC until completion. The reaction mixture is then washed with dilute HCl and aqueous sodium bisulfite. The organic layer is concentrated to give the crude ethyl ester.[6]

Step 2: Hydrolysis

  • The crude ethyl ester is hydrolyzed using aqueous sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) at room temperature.[6]

  • After completion, the reaction mixture is concentrated, and the aqueous layer is washed with an organic solvent.

Step 3: Coupling with L-Cysteine

  • To the aqueous solution of the hydrolyzed intermediate, L-cysteine hydrochloride monohydrate and additional sodium hydroxide are added.[6]

  • The mixture is stirred at room temperature until the reaction is complete. The pH is then adjusted to facilitate the isomerization of any E-isomer to the desired Z-isomer (Cilastatin) upon heating.[6]

  • The crude Cilastatin is then purified by column chromatography.[6]

Quantitative Data for Cilastatin Synthesis
ParameterValueReference
Starting Intermediate This compound[6]
Key Reagents (S)-2,2-dimethylcyclopropane carboxamide, L-Cysteine[6]
Overall Yield ~60-65%[3]
Purity >99% (by HPLC)[6]
Mechanism of Action: Cilastatin and Renal Dehydropeptidase I

Cilastatin functions by inhibiting renal dehydropeptidase I, an enzyme located in the brush border of the proximal renal tubules. This enzyme is responsible for the hydrolysis and inactivation of the carbapenem (B1253116) antibiotic imipenem. By blocking this enzyme, Cilastatin ensures that therapeutic concentrations of imipenem are maintained in the body.

G cluster_0 Renal Proximal Tubule Imipenem Imipenem (Active Antibiotic) DHP1 Renal Dehydropeptidase I (DHP-I) Imipenem->DHP1 Metabolism InactiveMetabolite Inactive Metabolite DHP1->InactiveMetabolite Cilastatin Cilastatin Cilastatin->DHP1 Inhibition G A Ethyl 7-hydroxy-2- oxoheptanoate B Intermediate Aldehyde A->B Oxidative Cleavage C Intermediate Alcohol B->C Grignard Reaction (4-bromophenol derivative) D Intermediate Phenylacetic Ester C->D Willgerodt-Kindler Reaction E Ethyl 2-(4-(prop-2-yn-1-yloxy) phenyl)acetate D->E Propargylation (Propargyl bromide, K₂CO₃) F 2-(4-(prop-2-yn-1-yloxy) phenyl)acetic acid E->F Hydrolysis (LiOH, THF/H₂O) G cluster_0 Apoptotic Signaling ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage) Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) ApoptoticStimuli->Pro_Apoptotic Activates BCL_XL BCL-XL (Anti-apoptotic) BCL_XL->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Permeabilizes Outer Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis A1155463 A-1155463 A1155463->BCL_XL Inhibits

References

Ethyl 7-chloro-2-oxoheptanoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate is a key bifunctional molecule that has garnered significant attention in the field of organic synthesis. Its structure, featuring a terminal chloro group and an α-keto ester moiety, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites allows for a variety of chemical transformations, including nucleophilic substitutions, cyclizations, and further manipulations of the keto-ester functionality. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a strategic building block in modern organic chemistry.

Physicochemical Properties

This compound is typically a colorless to light orange or yellow clear liquid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 78834-75-0[2]
Molecular Formula C₉H₁₅ClO₃[2]
Molecular Weight 206.66 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 281.2 °C at 760 mmHg[3]
Density 1.093 g/cm³[3]
Refractive Index 1.445[3]
Flash Point 111.3 °C[3]
Solubility Slightly soluble in acetonitrile, chloroform, and ethyl acetate[3]

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Grignard reaction between a derivative of 5-chloropentane and diethyl oxalate (B1200264).[4][5][6] This reaction allows for the efficient formation of the carbon skeleton of the target molecule. The following diagram illustrates the general synthetic workflow.

G cluster_0 Grignard Reagent Formation cluster_1 Condensation Reaction cluster_2 Workup 1_bromo_5_chloropentane 1-Bromo-5-chloropentane (B104276) Grignard_Reagent 5-Chloro-1-magnesiopentylbromide 1_bromo_5_chloropentane->Grignard_Reagent   + Mg (Solvent) Mg Magnesium (Mg) Intermediate Intermediate Adduct Grignard_Reagent->Intermediate   + Diethyl Oxalate Diethyl_Oxalate Diethyl Oxalate Product This compound Intermediate->Product   Acidic Workup (e.g., dilute HCl)

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Variations in Synthesis Conditions

Several parameters in the Grignard reaction can be varied to optimize the yield and purity of this compound. The choice of solvent and reaction temperature are particularly critical. The following table summarizes different reported conditions.

Starting MaterialGrignard Reaction SolventCondensation Reaction Temperature (°C)Yield (%)Purity (%)Reference
1-Bromo-5-chloropentaneTetrahydrofuran (B95107) (THF)-1590>98[1]
1-Bromo-5-chloropentaneBenzene-50 to 50Not specifiedNot specified[5]
1-Bromo-5-chloropentaneToluene (B28343) / Diethyl ether-30 to 15>85 (implied)High[4]
1-Bromo-5-chloropentaneAnhydrous THF-10 to -15Not specified>98[6]
Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example based on procedures described in the patent literature.[4][6]

Materials:

  • 1-Bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl oxalate

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.

Procedure:

  • Grignard Reagent Formation: To a dry four-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents). Add a small amount of anhydrous THF to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-5-chloropentane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Condensation Reaction: The Grignard reagent solution is cooled to -15 °C. A solution of diethyl oxalate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -10 °C. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at this temperature.

  • Workup and Purification: The reaction is quenched by the slow addition of cold 10% hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a clear liquid.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of several important pharmaceutical compounds.

Synthesis of Cilastatin (B194054)

A primary application of this compound is in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation.[7][8] The synthesis involves the condensation of this compound with (S)-2,2-dimethylcyclopropane carboxamide.

G ECOH This compound Condensation_Product Ethyl 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoate ECOH->Condensation_Product   + Amide (p-TsOH, Toluene, reflux) Amide (S)-2,2-Dimethylcyclopropane carboxamide Hydrolysis_Product 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid Condensation_Product->Hydrolysis_Product   Hydrolysis (NaOH, aq.) Cilastatin Cilastatin Hydrolysis_Product->Cilastatin   + L-Cysteine (NaOH, aq.)

Caption: Synthetic pathway to Cilastatin from this compound.

Detailed Experimental Protocol: Synthesis of Cilastatin Intermediate

This protocol is based on procedures outlined in patent literature for the initial condensation step.[7][8]

Materials:

  • This compound

  • (S)-2,2-dimethylcyclopropane carboxamide

  • p-Toluenesulfonic acid

  • Toluene

  • Dilute hydrochloric acid

  • Aqueous sodium bisulfite solution

  • Dean-Stark apparatus

Procedure:

  • A mixture of this compound (1.0 equivalent), (S)-2,2-dimethylcyclopropane carboxamide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark trap.

  • The reaction is monitored by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and washed sequentially with dilute hydrochloric acid and aqueous sodium bisulfite solution.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl ester of 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid, which can be used in the subsequent hydrolysis and coupling steps without further purification.

Synthesis of BCL-XL Inhibitor A-1155463

This compound is also a reported reagent in the synthesis of the selective BCL-XL inhibitor A-1155463, a compound investigated for its potential in cancer therapy.[] The exact role and reaction conditions for the incorporation of the this compound-derived fragment in the total synthesis of A-1155463 are proprietary and not detailed in the publicly available literature. However, its use underscores the importance of this building block in accessing complex molecular architectures with significant biological activity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it an important precursor for the synthesis of complex and biologically active molecules. The well-established Grignard-based synthesis provides a reliable route to this intermediate, and its application in the preparation of key pharmaceuticals like Cilastatin highlights its significance in the drug development industry. Further exploration of its reactivity is likely to uncover new applications and synthetic strategies, solidifying its role as a cornerstone in the synthetic chemist's toolbox.

References

Commercial Availability and Synthetic Pathways of Ethyl 7-chloro-2-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate (CAS No. 78834-75-0) is a key chemical intermediate with significant applications in the pharmaceutical industry.[1][2] Notably, it serves as a critical starting material in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor.[1][2] Cilastatin is co-administered with the antibiotic imipenem (B608078) to prevent its degradation, thereby enhancing its efficacy. This guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and detailed experimental protocols for its synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, ranging from large chemical distributors to specialized manufacturers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their application. Below is a summary of known suppliers and their offerings.

SupplierPurityAvailable QuantitiesContact/Product Information
LGC Standards High Quality Reference Standard1 g, 5 g, 10 gProduct Code: TRC-E901785
Smolecule In StockNot specifiedCatalog No. S194181[1]
TCI (Shanghai) Development Co., Ltd. >98.0% (GC)5 g, 25 gProduct No: E0827[3][]
VVR ORGANICS PRIVATE LIMITED Not specifiedMinimum Order: 100 KilogramsManufacturer from Hyderabad, India[5]
Chemball ≥98.0%50KG/Plastic DrumInquiry for COA[6]
Zhengzhou Lingzhiyue Technology Co., Ltd Pharmaceutical Grade/99.5%Inquiry for detailsSupplier on ECHEMI[7]
Xinxiang Yonghe Chemical Co., Ltd. 98%Up to 1 tonInquiry for details[8]
Reagentia Not specified5 g, 10 g, 25 g, 100 gCatalog number: R003QDU[2]
Chemsrc Not specified5g, 25gPrice listed in CNY[9]
BOC Sciences Not specifiedInquiry for detailsBuilding Block supplier[]

Synthetic Pathways

The most prevalent method for the synthesis of this compound is through a Grignard reaction.[1][3] This involves the reaction of a Grignard reagent, typically prepared from 1-bromo-5-chloropentane (B104276) and magnesium, with diethyl oxalate (B1200264).[3][6] The resulting product is then obtained after an acidic workup.

Logical Workflow for Sourcing or Synthesizing this compound

Sourcing_and_Synthesis_Workflow cluster_sourcing Commercial Sourcing cluster_synthesis In-house Synthesis Identify_Suppliers Identify Suppliers Request_Quotes Request Quotes & COA Identify_Suppliers->Request_Quotes Select_Supplier Select Supplier Request_Quotes->Select_Supplier Procure_Compound Procure Compound Select_Supplier->Procure_Compound End End Procure_Compound->End Grignard_Reagent_Prep Grignard Reagent Preparation Condensation_Reaction Condensation with Diethyl Oxalate Grignard_Reagent_Prep->Condensation_Reaction Workup_Purification Workup & Purification Condensation_Reaction->Workup_Purification Characterization Characterization (GC, NMR) Workup_Purification->Characterization Characterization->End Start Start Decision In-house Synthesis? Start->Decision Decision->Identify_Suppliers No Decision->Grignard_Reagent_Prep Yes

Caption: Decision workflow for obtaining this compound.

Experimental Protocols

The following is a generalized procedure for the synthesis of this compound based on literature and patent descriptions.[3][6][8] Researchers should optimize these conditions for their specific laboratory setup and scale.

Synthesis of this compound via Grignard Reaction

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Condensation Reaction cluster_step3 Step 3: Workup and Purification Start_Materials 1-bromo-5-chloropentane Magnesium Diethyl Oxalate Anhydrous THF/Benzene Grignard_Reaction React 1-bromo-5-chloropentane with Mg in anhydrous solvent (THF or Benzene) Start_Materials->Grignard_Reaction Condensation Add Grignard reagent to Diethyl Oxalate (Controlled temperature: -20°C to +15°C) Grignard_Reaction->Condensation Hydrolysis Quench reaction with dilute acid (e.g., HCl) Condensation->Hydrolysis Extraction Extract with organic solvent (e.g., Ethyl Acetate) Hydrolysis->Extraction Purification Purify via distillation or chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Step-by-step synthesis of this compound.

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (B95107) (THF) or Benzene

  • Dilute hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, four-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-5-chloropentane in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

    • After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting solution is the Grignard reagent.

  • Condensation Reaction:

    • In a separate flask, cool a solution of diethyl oxalate in anhydrous THF to a low temperature (typically between -20°C and +15°C).

    • Slowly add the prepared Grignard reagent to the diethyl oxalate solution while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir for a specified period at the low temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding it to a stirred mixture of crushed ice and dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion

This compound is a readily available chemical intermediate vital for pharmaceutical synthesis. Researchers have the option of procuring it from various commercial suppliers or synthesizing it in-house via a well-established Grignard reaction protocol. Careful consideration of purity requirements and project scale will guide the decision between sourcing and synthesis. The information provided in this guide serves as a comprehensive resource for professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Synthesis of Ethyl 7-chloro-2-oxoheptanoate from 1-bromo-5-chloropentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the preparation of various pharmaceutical compounds. The primary synthesis route detailed is the Grignard reaction of 1-bromo-5-chloropentane (B104276) with diethyl oxalate (B1200264). An alternative theoretical pathway involving the alkylation of ethyl acetoacetate (B1235776) is also discussed. This guide includes comprehensive experimental procedures, data presentation, and visualizations to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a precursor for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor.[1] The efficient and scalable synthesis of this α-keto ester is therefore of significant interest to the pharmaceutical and chemical industries. The primary method for its preparation involves the formation of a Grignard reagent from 1-bromo-5-chloropentane, which selectively reacts at the bromine-bearing carbon, followed by acylation with diethyl oxalate.[1][2] Careful control of reaction conditions is crucial to minimize side reactions and maximize the yield of the desired product.

Physicochemical Data of this compound

PropertyValue
Molecular Formula C₉H₁₅ClO₃
Molecular Weight 206.67 g/mol [3][4]
CAS Number 78834-75-0[3][4]
Appearance Colorless to light orange/yellow clear liquid[5]
Boiling Point 281.2 °C at 760 mmHg (Predicted)
Density 1.093 g/cm³ (Predicted)
Refractive Index 1.445 (Predicted)
SMILES CCOC(=O)C(=O)CCCCCCl[3]
InChI InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3[4]

Synthesis Pathway

The synthesis of this compound from 1-bromo-5-chloropentane is a two-step process, as illustrated in the workflow below.

Synthesis_Workflow Synthesis Workflow A 1-bromo-5-chloropentane D Grignard Reagent Formation (5-chloro-pentyl)magnesium bromide A->D Reacts with B Magnesium (Mg) B->D Reacts with C Anhydrous THF C->D Solvent F Acylation Reaction D->F Reacts with E Diethyl oxalate E->F Reacts with G Acidic Work-up F->G H Purification G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on established procedures found in patent literature.[1][2]

Materials:

  • 1-bromo-5-chloropentane (1.0 eq)

  • Magnesium turnings (1.1-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal, as initiator)

  • Diethyl oxalate (1.1-1.5 eq)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Hexane (B92381) (for extraction and chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (containing calcium chloride)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

Step 1: Formation of the Grignard Reagent

  • Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (1.1-1.5 eq) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 1-bromo-5-chloropentane (1.0 eq) in anhydrous THF.

  • Add a small portion of the 1-bromo-5-chloropentane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates the start of the reaction. If the reaction does not initiate, gentle warming with a heat gun may be applied.

  • Once the reaction has started, add the remaining 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy gray to brown suspension.

Step 2: Acylation with Diethyl Oxalate

  • Cool the Grignard reagent solution to -15 °C to -10 °C using an ice-salt bath.

  • In a separate dry flask, prepare a solution of diethyl oxalate (1.1-1.5 eq) in anhydrous THF.

  • Add the diethyl oxalate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M aqueous hydrochloric acid until the solution is acidic (pH ~2-3).[1]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a colorless to pale yellow oil. A purity of over 98% can be achieved.

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
Reactant 1 1-bromo-5-chloropentane[1][2]
Reactant 2 Magnesium[1][2]
Reactant 3 Diethyl oxalate[1][2]
Solvent Anhydrous THF
Grignard Formation Temp. RefluxGeneral Practice
Acylation Temp. -15 °C to -5 °C
Purity >98%
Spectroscopic Data (Predicted)

The following are predicted NMR chemical shifts for this compound. Actual experimental values may vary.

¹H NMR (CDCl₃, 400 MHz):

  • δ 4.30 (q, J=7.1 Hz, 2H, -OCH₂CH₃)

  • δ 3.55 (t, J=6.6 Hz, 2H, -CH₂Cl)

  • δ 2.89 (t, J=7.3 Hz, 2H, -C(=O)CH₂-)

  • δ 1.80 - 1.70 (m, 2H, -CH₂CH₂Cl)

  • δ 1.68 - 1.58 (m, 2H, -C(=O)CH₂CH₂-)

  • δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 197.5 (C=O, ketone)

  • δ 161.0 (C=O, ester)

  • δ 62.5 (-OCH₂CH₃)

  • δ 44.8 (-CH₂Cl)

  • δ 38.5 (-C(=O)CH₂-)

  • δ 32.0 (-CH₂CH₂Cl)

  • δ 26.0 (-CH₂CH₂CH₂Cl)

  • δ 22.5 (-C(=O)CH₂CH₂-)

  • δ 14.0 (-OCH₂CH₃)

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Reaction_Mechanism Reaction Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Ethoxide cluster_step4 Step 4: Acidic Work-up Br(CH₂)₅Cl Br(CH₂)₅Cl BrMg(CH₂)₅Cl BrMg(CH₂)₅Cl Br(CH₂)₅Cl->BrMg(CH₂)₅Cl + Mg / THF Mg Mg Grignard BrMg(CH₂)₅Cl Intermediate [EtOOC-C(OMgBr)(OEt)-(CH₂)₅Cl] Grignard->Intermediate DiethylOxalate EtOOC-COOEt DiethylOxalate->Intermediate + Intermediate2 [EtOOC-C(OMgBr)(OEt)-(CH₂)₅Cl] Product_Precursor EtOOC-CO-(CH₂)₅Cl Intermediate2->Product_Precursor - MgBr(OEt) Product_Precursor2 EtOOC-CO-(CH₂)₅Cl Final_Product This compound Product_Precursor2->Final_Product + H₃O⁺

Caption: Mechanism of this compound synthesis.

Alternative Synthesis Route: Alkylation of Ethyl Acetoacetate

An alternative, though less direct, route to a similar class of compounds involves the alkylation of ethyl acetoacetate. This method would theoretically lead to Ethyl 3-(5-chloropentyl)acetoacetate, which is an isomer of the target compound.

Theoretical Protocol:

  • Deprotonation: Sodium ethoxide is used to deprotonate ethyl acetoacetate, forming a nucleophilic enolate.

  • Alkylation: The enolate is then reacted with 1-bromo-5-chloropentane in an Sₙ2 reaction. The more reactive C-Br bond would be expected to react preferentially.

  • Work-up and Purification: Standard aqueous work-up and purification by distillation or chromatography would be required.

This method is a classic approach for the formation of C-C bonds and the synthesis of substituted β-keto esters.

Conclusion

The synthesis of this compound from 1-bromo-5-chloropentane via a Grignard reaction is a reliable and scalable method. Adherence to anhydrous conditions and careful temperature control are paramount for achieving high yields and purity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Ethyl 7-chloro-2-oxoheptanoate using Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably Cilastatin (B194054).[1] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation.[1] The synthesis of this compound is a critical process, and its purity and yield directly impact the efficiency of the overall drug manufacturing process.[2][3]

This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on the role of diethyl oxalate (B1200264). The primary synthetic route involves a Grignard reaction between 1-bromo-5-chloropentane (B104276) and magnesium, followed by a condensation reaction with diethyl oxalate.[2][3]

Chemical Reaction Scheme

The overall chemical transformation is depicted below:

Data Presentation

The following table summarizes the quantitative data gathered from various sources regarding the synthesis of this compound.

ParameterValueSource
Yield ~60-70%[3]
High Yield[2]
Purity >98%
Reaction Temperature (Grignard Formation) -50 to 50 °C (preferred -10 to 25 °C)[3]
Reaction Temperature (Condensation) -30 to +15 °C (preferred -25 to -5 °C)[2][3]
Molar Ratio (1-bromo-5-chloropentane:Mg) 1:1 to 1:5[3]
Molar Ratio (Diethyl Oxalate:1-bromo-5-chloropentane) 1:1 to 2:1[3]

Experimental Protocols

Materials and Equipment:

  • Reactants: 1-bromo-5-chloropentane, Magnesium turnings, Diethyl oxalate

  • Solvents: Anhydrous Tetrahydrofuran (THF), Toluene (B28343), Diethyl ether

  • Reagents for Workup and Purification: Hydrochloric acid, Sodium bicarbonate solution, Hydrazine (B178648) compound (e.g., hydrazine hydrate), Sodium hydroxide (B78521) solution

  • Equipment: Three-necked round-bottom flask, dropping funnel, condenser, mechanical stirrer, nitrogen inlet, heating mantle, cooling bath (ice-salt or dry ice-acetone).

Safety Precautions:

  • 1-Bromo-5-chloropentane: Irritating to eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation. Avoid contact with skin and eyes.

  • Grignard Reagents: Highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Grignard reactions are exothermic and require careful temperature control.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Keep away from ignition sources.

Protocol 1: Synthesis of this compound

This protocol is a comprehensive procedure based on methodologies described in the patent literature.[2][3]

Step 1: Preparation of the Grignard Reagent

  • Set up a dry three-necked flask equipped with a condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Add magnesium turnings (e.g., 15 g, 0.63 mol) to the flask.

  • Add a small amount of anhydrous THF (e.g., 20 mL) and a few drops of 1-bromo-5-chloropentane to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add a solution of 1-bromo-5-chloropentane (e.g., 100 g, 0.54 mol) in anhydrous THF (e.g., 400 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture until the magnesium is consumed. The reaction temperature for this step is typically maintained between -10 and 25 °C.[3]

Step 2: Condensation with Diethyl Oxalate

  • In a separate dry three-necked flask, prepare a solution of diethyl oxalate (e.g., 80 parts by weight) in an appropriate anhydrous solvent such as toluene or THF (e.g., 165-180 parts by weight).

  • Cool the diethyl oxalate solution to between -20 °C and -5 °C using a cooling bath.[3]

  • Slowly add the freshly prepared Grignard reagent solution to the cooled diethyl oxalate solution via a cannula or dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours).

Step 3: Workup and Initial Purification

  • Quench the reaction by slowly adding a cold, dilute acid solution (e.g., hydrochloric acid) until the pH of the aqueous layer is between 2 and 3.

  • Separate the organic layer.

  • The aqueous layer can be extracted with an organic solvent (e.g., diethyl ether or toluene) to recover any dissolved product.

  • Combine the organic layers and neutralize with a solid base (e.g., sodium bicarbonate) or a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification via Hydrazine Derivative

This purification method is particularly effective for removing impurities and improving the final product's purity.[2]

  • Dissolve the crude this compound in a suitable solvent.

  • Add a solution of a hydrazine compound (e.g., 39 parts by weight of hydrazine hydrate (B1144303) in 90 parts by weight of water) to the crude product solution at room temperature.[2]

  • Stir the mixture for 60-90 minutes. A white solid derivative should precipitate.[2]

  • Filter the solid and wash it with a suitable solvent.

  • Suspend the white solid in a solution and add an alkaline solution (e.g., sodium hydroxide) to hydrolyze the derivative. The hydrolysis is typically carried out for 90-150 minutes.[2]

  • After hydrolysis, extract the product into an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • The final product can be further purified by vacuum distillation (rectification) to obtain high-purity this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_condensation Step 2: Condensation cluster_workup Step 3: Workup & Purification A 1-bromo-5-chloropentane + Mg C Grignard Reagent Solution A->C Reaction B Anhydrous THF B->A E Crude Product Mixture C->E Addition at -20 to -5 °C D Diethyl Oxalate in Toluene/THF D->E F Acidic Hydrolysis E->F G Extraction & Neutralization F->G H Purification (Hydrazine/Distillation) G->H I Pure this compound H->I

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism reagents Cl-(CH2)5-MgBr (Grignard Reagent) EtOOC-COOEt (Diethyl Oxalate) intermediate Tetrahedral Intermediate O- OEt Cl-(CH2)5-C-COOEt OEt reagents:grignard->intermediate Nucleophilic Attack product This compound Cl-(CH2)5-CO-COOEt intermediate->product Elimination of EtO-

Caption: Simplified mechanism of the Grignard reaction with diethyl oxalate.

References

Application Notes and Protocols for the Synthesis of Cilastatin Utilizing Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Cilastatin (B194054), a renal dehydropeptidase inhibitor, using Ethyl 7-chloro-2-oxoheptanoate as a key starting material. Cilastatin is co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys, thereby increasing its efficacy and reducing potential nephrotoxicity.[1][2][3] The synthesis of Cilastatin is a multi-step process, and the purity of the starting materials, such as this compound, is crucial for the final product's quality and yield.[2][3][4]

Overview of the Synthetic Pathway

The synthesis of Cilastatin from this compound generally involves three key stages:

  • Condensation: Reaction of this compound with (S)-2,2-dimethylcyclopropane carboxamide to form the intermediate, ethyl (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to its corresponding carboxylic acid, 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid.

  • Thioether Formation: Condensation of the carboxylic acid intermediate with L-cysteine to yield Cilastatin.

An optional but often necessary step is the isomerization of the E-isomer, which can form during the synthesis, to the desired Z-isomer of Cilastatin.[5]

Logical Flow of Cilastatin Synthesis

A This compound C Condensation (p-toluenesulfonic acid, Toluene) A->C B (S)-2,2-dimethylcyclopropane carboxamide B->C D Ethyl (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoate C->D E Hydrolysis (NaOH) D->E F (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid E->F H Condensation (Base) F->H G L-cysteine G->H I Crude Cilastatin (Z/E isomer mixture) H->I J Isomerization (Acidic pH, Heat) I->J K Purified Cilastatin J->K

Caption: General synthetic workflow for Cilastatin from this compound.

Experimental Protocols

Protocol 1: Synthesis of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

This protocol details the condensation of this compound with (S)-2,2-dimethylcyclopropane carboxamide and the subsequent hydrolysis of the resulting ethyl ester.

Materials:

Procedure:

  • Condensation:

    • To a solution of (S)-2,2-dimethylcyclopropane carboxamide (100 g) in toluene (500 ml), add this compound (270 g) and p-toluenesulfonic acid (1.5 g).[6][7]

    • Reflux the resulting solution for approximately 20 hours using a Dean-Stark apparatus for azeotropic removal of water.[5][7]

    • Monitor the reaction for completion.

  • Hydrolysis:

    • Cool the reaction mixture to 5-10°C.[6]

    • Add a solution of sodium hydroxide (140 g) in water (500 ml).[6]

    • Stir the two-layered solution for 8 hours at 25-30°C until the ester is completely hydrolyzed.[6]

    • Separate the toluene layer. The aqueous layer contains the sodium salt of the desired product.

  • Acidification and Extraction:

    • Wash the aqueous layer with toluene.

    • Adjust the pH of the aqueous layer to 4.0-4.5 with hydrochloric acid.[6]

    • Extract the product with toluene (1 L).[6]

    • The resulting toluene layer, containing 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid, can be used directly in the next step.[6]

Protocol 2: Synthesis of Cilastatin

This protocol describes the condensation of the intermediate from Protocol 1 with L-cysteine.

Materials:

  • Toluene solution of 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide (NaOH)

  • Methanol (B129727)

  • Acetonitrile

  • Formic or Acetic acid

Procedure:

  • Reaction Setup:

    • To a solution of sodium hydroxide (88 g) in methanol (1500 ml), add the (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid intermediate and stir until dissolved.[6]

    • Separately, prepare a solution of L-cysteine hydrochloride monohydrate.

  • Condensation:

    • Combine the two solutions. The condensation reaction is typically carried out in an aqueous or alcoholic solvent in the presence of a base.[6]

    • Stir the reaction mixture at room temperature until the conversion to Cilastatin is complete, as monitored by HPLC.[5][8]

  • Isomerization and Purification:

    • After the reaction, adjust the pH to 3-4 using formic acid.[8]

    • To isomerize the E-isomer to the desired Z-isomer (Cilastatin), adjust the pH to 0.5-1.5 with concentrated hydrochloric acid and heat the mixture to 85-95°C.[5]

    • The progress of the isomerization can be monitored by HPLC.[5][8]

    • After isomerization, cool the reaction mixture.

    • Precipitate the Cilastatin acid, which can then be filtered.[8]

    • The crude product can be further purified by recrystallization from a solvent/anti-solvent system (e.g., water/acetonitrile) to yield purified Cilastatin acid.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data reported in various literature for the key steps of Cilastatin synthesis.

Table 1: Reactant Quantities for the Synthesis of the Heptenoic Acid Intermediate

ReactantQuantityMolar Ratio (approx.)Reference
This compound270 g1.0[6][7]
(S)-2,2-dimethylcyclopropane carboxamide100 g0.67[6][7]
p-toluenesulfonic acid1.5 g-[6][7]
Sodium Hydroxide140 g-[6]
Toluene500 ml-[6][7]
Water500 ml-[6]

Table 2: Conditions and Yields for Cilastatin Synthesis and Purification

StepConditionsPurityYieldReference
Condensation Reflux in toluene for 20 hours.[6][7]--[6][7]
Hydrolysis 25-30°C for 8 hours.[6]Z:E ratio of 90:10.[6]-[6]
Isomerization pH 0.5-1.5, 85-95°C.[5]>99% Z-isomer-[5]
Purification Recrystallization from acetonitrile/water.[7]>99.5%60 g from crude[7]
Final Product Amorphous white solid.>99.5%95 g (as sodium salt)[6]

Visualization of Key Processes

Workflow for the Preparation of the Carboxylic Acid Intermediate

cluster_0 Condensation cluster_1 Hydrolysis & Work-up A Mix this compound, (S)-2,2-dimethylcyclopropane carboxamide, and p-toluenesulfonic acid in Toluene B Reflux for 20h with azeotropic water removal A->B C Cool to 5-10°C and add aqueous NaOH B->C D Stir at 25-30°C for 8h C->D E Separate layers D->E F Adjust aqueous layer pH to 4.0-4.5 E->F G Extract with Toluene F->G

Caption: Detailed workflow for the synthesis of the carboxylic acid intermediate.

Workflow for the Final Synthesis and Purification of Cilastatin

cluster_0 Condensation with L-cysteine cluster_1 Isomerization & Purification A Dissolve intermediate and L-cysteine in a basic solution B Stir at room temperature until reaction completion A->B C Adjust pH to 0.5-1.5 with HCl B->C D Heat to 85-95°C C->D E Cool and precipitate product D->E F Recrystallize from Acetonitrile/Water E->F

Caption: Workflow for the final condensation, isomerization, and purification of Cilastatin.

References

Application Notes and Protocols: Ethyl 7-chloro-2-oxoheptanoate as a Precursor for BCL-XL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 7-chloro-2-oxoheptanoate as a key starting material in the synthesis of potent and selective B-cell lymphoma-extra large (BCL-XL) inhibitors, with a focus on the well-characterized inhibitor, A-1155463. Detailed protocols for the synthesis of the precursor, its conversion to the final inhibitor, and subsequent in vitro evaluation are provided to facilitate research and development in the field of oncology.

Introduction

B-cell lymphoma-extra large (BCL-XL) is a crucial anti-apoptotic protein that is frequently overexpressed in various human cancers, contributing to tumor cell survival and resistance to conventional therapies. Consequently, the development of small molecule inhibitors targeting BCL-XL is a promising therapeutic strategy. This compound has been identified as a critical building block in the synthesis of A-1155463, a highly potent and selective BCL-XL inhibitor.[1] This document outlines the chemical synthesis and biological evaluation of BCL-XL inhibitors derived from this precursor.

Data Presentation

The following tables summarize the key quantitative data regarding the chemical properties of this compound and the biological activity of the resulting BCL-XL inhibitor, A-1155463.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₅ClO₃
Molecular Weight 206.67 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 117-120 °C at 2 mmHg
Density 1.093 g/cm³
CAS Number 78834-75-0

Table 2: Biological Activity of A-1155463

ParameterValueCell Line / Assay Conditions
BCL-XL Binding Affinity (Kᵢ) <0.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
BCL-2 Binding Affinity (Kᵢ) >440 nMTR-FRET
MCL-1 Binding Affinity (Kᵢ) >440 nMTR-FRET
Cellular Efficacy (EC₅₀) 70 nMMOLT-4 (BCL-XL dependent)
Cellular Efficacy (EC₅₀) >10,000 nMRS4;11 (BCL-2 dependent)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a Grignard reaction between 1-bromo-5-chloropentane (B104276) and diethyl oxalate (B1200264).

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl oxalate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Activate magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 1-bromo-5-chloropentane in anhydrous THF.

    • Slowly add a small portion of the 1-bromo-5-chloropentane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

    • Once the reaction has started, add the remaining 1-bromo-5-chloropentane solution dropwise via a dropping funnel, maintaining a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate:

    • In a separate flame-dried flask, prepare a solution of diethyl oxalate in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the diethyl oxalate solution via a cannula, keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Synthesis of A-1155463 from this compound (A Plausible Route)

While a detailed, step-by-step protocol is not publicly available, a plausible synthetic route can be constructed based on the known structure of A-1155463 and common organic synthesis methodologies. This would involve the formation of a key piperazine (B1678402) intermediate followed by coupling reactions.

Key Intermediates to be synthesized from this compound:

  • A cyclic intermediate derived from the intramolecular reaction of the chloro-ketoester.

  • Conversion to a biphenylpiperazine moiety.

General Synthetic Strategy:

  • Formation of a Tetrahydropyranone Intermediate: Cyclization of this compound via an intramolecular Williamson ether synthesis or similar reaction to form a substituted tetrahydropyranone.

  • Synthesis of the Biphenyl Moiety: A Suzuki or similar cross-coupling reaction to introduce the second aromatic ring.

  • Introduction of the Piperazine Ring: Reaction with piperazine, followed by protection of one of the nitrogen atoms.

  • Coupling with the Sulfonamide Moiety: The final step would involve the coupling of the biphenylpiperazine intermediate with the pre-synthesized 3-(prop-2-yn-1-yloxy)benzenesulfonamide fragment.

Note: The successful execution of this multi-step synthesis requires expertise in advanced organic synthesis and careful optimization of each reaction step.

Protocol 3: In Vitro Cell Viability Assay using A-1155463

This protocol describes a method to determine the EC₅₀ value of A-1155463 in a BCL-XL-dependent cancer cell line.

Materials:

  • MOLT-4 (BCL-XL dependent) and RS4;11 (BCL-2 dependent) cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • A-1155463 (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed MOLT-4 and RS4;11 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of A-1155463 in complete medium.

    • Add 100 µL of the diluted compound solutions to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plates for 72 hours at 37 °C and 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

BCL_XL_Pathway cluster_0 Apoptotic Stimuli cluster_1 Mitochondrion cluster_2 Cytosol DNA Damage DNA Damage BAX_BAK BAX_BAK DNA Damage->BAX_BAK activates Growth Factor Deprivation Growth Factor Deprivation Growth Factor Deprivation->BAX_BAK activates BCL_XL BCL_XL BCL_XL->BAX_BAK inhibits Cytochrome_c Cytochrome_c BAX_BAK->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 binds Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Inhibitor BCL-XL Inhibitor (e.g., A-1155463) Inhibitor->BCL_XL inhibits

Caption: BCL-XL Signaling Pathway in Apoptosis.

Synthesis_Workflow Start Start Grignard_Formation 1. Grignard Reagent Formation Start->Grignard_Formation Condensation 2. Condensation with Diethyl Oxalate Grignard_Formation->Condensation Purification_Precursor 3. Purification of This compound Condensation->Purification_Precursor Intermediate_Synthesis 4. Multi-step Synthesis of Biphenylpiperazine Intermediate Purification_Precursor->Intermediate_Synthesis Final_Coupling 5. Coupling with Sulfonamide Moiety Intermediate_Synthesis->Final_Coupling Purification_Final 6. Purification of A-1155463 Final_Coupling->Purification_Final End End Product Purification_Final->End

Caption: Synthesis Workflow for BCL-XL Inhibitor A-1155463.

Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Inhibitor_Treatment 2. Treat with A-1155463 Cell_Seeding->Inhibitor_Treatment Incubation 3. Incubate for 72 hours Inhibitor_Treatment->Incubation Add_Reagent 4. Add CellTiter-Glo® Reagent Incubation->Add_Reagent Measure_Luminescence 5. Measure Luminescence Add_Reagent->Measure_Luminescence Data_Analysis 6. Analyze Data (EC50 Calculation) Measure_Luminescence->Data_Analysis End Results Data_Analysis->End

Caption: Cell Viability Assay Workflow.

References

Application Notes and Protocols for the Synthesis of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate is a key intermediate in the synthesis of various organic molecules, most notably as a precursor for the pharmaceutical agent Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation. This document provides detailed application notes on the reaction mechanism for the formation of this compound, focusing on the industrially preferred Grignard reaction pathway. Experimental protocols, quantitative data, and visual diagrams are presented to aid researchers in the successful synthesis of this important compound.

Reaction Mechanism: Grignard Reaction Pathway

The most prevalent and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with diethyl oxalate (B1200264). The reaction proceeds through a nucleophilic acyl substitution mechanism.

The overall reaction is as follows:

1-bromo-5-chloropentane (B104276) + Mg → 5-chloropentylmagnesium bromide (Grignard Reagent)

5-chloropentylmagnesium bromide + Diethyl oxalate → this compound

The mechanism can be broken down into two main stages:

  • Formation of the Grignard Reagent: 1-bromo-5-chloropentane reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or benzene, to form the Grignard reagent, 5-chloropentylmagnesium bromide. The bromine atom is more reactive than the chlorine atom, allowing for the selective formation of the Grignard reagent at the bromine-bearing carbon.

  • Nucleophilic Acyl Substitution: The highly nucleophilic Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling an ethoxide leaving group to form the final product, this compound.

Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution Reactant1 1-bromo-5-chloropentane Product1 5-chloropentylmagnesium bromide (Grignard Reagent) Reactant1->Product1 + Mg Reactant2 Mg Solvent1 Anhydrous Ether (e.g., THF) Reactant3 5-chloropentylmagnesium bromide Intermediate Tetrahedral Intermediate Reactant3->Intermediate + Diethyl oxalate Reactant4 Diethyl oxalate Product2 This compound Intermediate->Product2 Collapse LeavingGroup EtO-MgBr Intermediate->LeavingGroup Elimination of Ethoxide

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources for the synthesis of this compound via the Grignard reaction.

ParameterValueSource
Grignard Reaction
Reactants1-bromo-5-chloropentane, Magnesium, Diethyl oxalate[1][2][3]
SolventTetrahydrofuran (THF) or Benzene[1][3]
Grignard Formation Temperature-50 to 50 °C[3]
Condensation Temperature-30 to 15 °C[2]
Molar Ratio (1-bromo-5-chloropentane:Mg)1:1 to 1:5[3]
Yield~43% to 90%[2][3][4]

Experimental Protocols

The following protocols are compiled from patent literature and chemical data sources. They provide a general framework for the synthesis. Researchers should adapt these protocols to their specific laboratory conditions and safety standards.

Protocol 1: Synthesis of this compound

This protocol is based on the Grignard reaction with diethyl oxalate.

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl oxalate

  • Dilute hydrochloric acid (for quenching)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert gas supply

Procedure:

  • Grignard Reagent Preparation:

    • Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Prepare a solution of 1-bromo-5-chloropentane in anhydrous THF in the dropping funnel.

    • Add a small portion of the 1-bromo-5-chloropentane solution to initiate the reaction. Gentle heating may be required.

    • Once the reaction starts, add the remaining 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

  • Condensation Reaction:

    • Cool the Grignard reagent solution to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.

    • Slowly add diethyl oxalate to the stirred Grignard solution. The temperature should be carefully controlled during the addition.[1]

    • After the addition is complete, allow the reaction mixture to stir for a specified period at the controlled temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding the reaction mixture to a stirred solution of dilute hydrochloric acid cooled in an ice bath.[4]

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure. Some protocols suggest further purification involving treatment with hydrazine (B178648) compounds followed by hydrolysis and rectification to improve purity.[2]

Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_condensation Condensation cluster_workup Work-up and Purification A Dry Glassware D Add Mg turnings to flask A->D B Prepare Anhydrous Solvents E Add 1-bromo-5-chloropentane in THF dropwise B->E C Set up Inert Atmosphere C->D D->E F Stir until Mg is consumed E->F G Cool Grignard reagent F->G H Add Diethyl oxalate dropwise G->H I Stir at controlled temperature H->I J Quench with dilute HCl I->J K Extract with organic solvent J->K L Dry and concentrate K->L M Purify by distillation L->M

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under strict anhydrous conditions and under an inert atmosphere.

  • Anhydrous ethers can form explosive peroxides. Ensure solvents are tested for and free of peroxides before use.

  • 1-bromo-5-chloropentane is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound via the Grignard reaction of 5-chloropentylmagnesium bromide with diethyl oxalate is a well-established and efficient method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the pharmaceutical industry, notably in the synthesis of Cilastatin.[1][2][3] The methodologies described are derived from established industrial processes, focusing on scalability, yield, and purity.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its efficient and scalable production is of significant interest for industrial applications. The primary synthesis route involves a Grignard reaction followed by a condensation step. An alternative two-step method has also been developed for large-scale production. This document outlines the protocols for both approaches, providing quantitative data and process workflows.

Method 1: Grignard Reaction-Based Synthesis

This is the most commonly employed method for the synthesis of this compound. It involves the formation of a Grignard reagent from 1-bromo-5-chloropentane (B104276), which then undergoes a condensation reaction.

Reaction Scheme:

  • Grignard Reagent Formation: 1-bromo-5-chloropentane reacts with magnesium metal in an appropriate solvent to form the corresponding Grignard reagent.

  • Condensation: The Grignard reagent is then reacted with an acylating agent like diethyl oxalate (B1200264) or ethyloxalylmonochloride to yield the crude product.[1][3][4]

  • Purification: The crude product is purified through hydrolysis, neutralization, and distillation.[2][4] A further purification step involving a hydrazine (B178648) compound can be employed to improve purity.[3][4]

Quantitative Data Summary

ParameterValueReference
Starting Material1-bromo-5-chloropentane[1][2][4]
Key ReagentsMagnesium, Diethyl oxalate / Ethyloxalylmonochloride[1][4]
SolventsAnhydrous Tetrahydrofuran (B95107) (THF), Methyl Tetrahydrofuran, Benzene[1][2]
Reaction Temperature-50°C to 50°C (Optimal: -15°C to -10°C for Grignard; -25°C to -5°C for Condensation)[2]
Purity of Final Product>98%[1]
YieldHigh (specific percentage varies based on conditions)[1][4]

Experimental Protocol

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyloxalylmonochloride

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet

  • Reaction vessel with temperature control

  • Distillation apparatus

Procedure:

  • Grignard Reagent Preparation:

    • Add magnesium turnings (0.625 mol) to a dry 500 ml four-necked flask under a nitrogen atmosphere.[1]

    • Add a small amount of anhydrous THF (20 ml) and a crystal of iodine to initiate the reaction.[1]

    • Slowly add a solution of 1-bromo-5-chloropentane (0.54 mol) in anhydrous THF (400 ml) dropwise to the flask, maintaining the temperature between -15°C and -10°C.[1]

    • After the addition is complete, continue stirring until the magnesium is consumed to obtain the Grignard solution.[1]

  • Condensation Reaction:

    • In a separate dry 1L four-necked flask under nitrogen, add methyl tetrahydrofuran (200 ml) and ethyloxalylmonochloride (1.1 mol).[1]

    • Cool the mixture to between -15°C and -10°C.[1]

    • Add the prepared Grignard solution dropwise to the flask while maintaining the temperature.[1]

  • Work-up and Purification:

    • After the reaction is complete, perform an acid hydrolysis.[1]

    • Separate the organic layer and wash it with sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis Workflow: Grignard Method

Grignard_Synthesis A 1-bromo-5-chloropentane + Magnesium B Grignard Reagent Formation A->B Anhydrous THF C Grignard Solution B->C E Condensation Reaction C->E D Diethyl Oxalate or Ethyloxalylmonochloride D->E F Crude Product E->F -15°C to -10°C G Hydrolysis & Purification F->G Acid/Base Wash H Ethyl 7-chloro-2- oxoheptanoate G->H Distillation

Caption: Workflow for the Grignard-based synthesis of this compound.

Method 2: Two-Step Synthesis from 6-chloroacetyl chloride

An alternative, efficient method for industrial production involves a two-step process starting from 6-chloroacetyl chloride. This method is reported to have easily controllable conditions, low cost, and high yield.

Reaction Scheme:

  • Nucleophilic Substitution: 6-chloroacetyl chloride undergoes a nucleophilic substitution reaction with a cyanide source in the presence of a condensing agent and P2O5 to form 6-chloroacetyl cyanide.[5]

  • Hydrolysis and Esterification: The intermediate is then hydrolyzed under acidic conditions and subsequently undergoes a nucleophilic substitution with ethanol (B145695) to yield the final product.[5]

Quantitative Data Summary

ParameterValueReference
Starting Material6-chloroacetyl chloride
Key ReagentsFirst nucleophilic reagent (cyanide source), P2O5, Second nucleophilic reagent (ethanol)
Number of Steps2
Key AdvantageSimple aftertreatment, few side reactions, high yield

Experimental Protocol

Materials:

  • 6-chloroacetyl chloride

  • First nucleophilic reagent (e.g., sodium cyanide)

  • Condensing agent

  • Phosphorus pentoxide (P2O5)

  • Ethanol

  • Acid (for hydrolysis)

Procedure:

  • Synthesis of 6-chloroacetyl cyanide:

    • In a reaction vessel, combine 6-chloroacetyl chloride, the first nucleophilic reagent, the condensing agent, and P2O5.

    • Allow the nucleophilic substitution reaction to proceed to completion.

  • Synthesis of this compound:

    • Subject the resulting 6-chloroacetyl cyanide to hydrolysis under acidic conditions.

    • Following hydrolysis, perform a nucleophilic substitution reaction with ethanol to obtain the target product.

    • Purify the final product using standard techniques such as distillation.

Synthesis Workflow: Two-Step Method

Two_Step_Synthesis A 6-chloroacetyl chloride B Nucleophilic Substitution A->B Cyanide source, P2O5 C 6-chloroacetyl cyanide B->C D Hydrolysis & Esterification C->D Acid, Ethanol E Ethyl 7-chloro-2- oxoheptanoate D->E

Caption: Workflow for the two-step synthesis of this compound.

Safety and Handling

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Grignard reagents are highly reactive and moisture-sensitive; anhydrous conditions and a nitrogen atmosphere are essential.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

References

Application Notes: Synthesis of Novel Heterocyclic Compounds from Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 7-chloro-2-oxoheptanoate as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. This document outlines the synthetic pathways to key heterocyclic scaffolds, including pyridazines, diazepines, thiazines, and oxazepines, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a bifunctional molecule featuring an α-keto ester moiety and a terminal alkyl chloride. This unique combination of reactive sites allows for a range of cyclization reactions with various binucleophiles, leading to the formation of diverse heterocyclic systems. The α-keto ester can react with binucleophiles to form an initial heterocyclic ring, and the terminal chloro group offers a handle for subsequent intramolecular cyclization, potentially leading to fused or bridged bicyclic structures. This reactivity profile makes this compound a valuable building block for the creation of novel molecular architectures with potential biological activity.

Synthesis of this compound

The primary route for the synthesis of this compound is through a Grignard reaction. A common method involves the reaction of 1-bromo-5-chloropentane (B104276) with magnesium to form the Grignard reagent, which then undergoes a condensation reaction with diethyl oxalate (B1200264).

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Diethyl oxalate

  • Toluene (B28343)

  • 50% Sulfuric acid

  • Solid sodium bicarbonate

  • Nitrogen gas atmosphere

Procedure:

  • Grignard Reagent Preparation: In a dry, nitrogen-flushed reactor, add magnesium turnings and anhydrous diethyl ether. A solution of 1-bromo-5-chloropentane in anhydrous toluene is then added dropwise to initiate the Grignard reaction. The reaction temperature is maintained at -15°C.

  • Condensation Reaction: In a separate reactor under a nitrogen atmosphere, a solution of diethyl oxalate in dry toluene is cooled to -15°C. The prepared Grignard reagent is then added dropwise to this solution. The reaction mixture is allowed to stir for 2 hours at this temperature.

  • Work-up: The reaction is quenched by the addition of 50% sulfuric acid until the pH of the solution reaches 2. Solid sodium bicarbonate is then added to neutralize the solution to a pH of 7. The organic phase is separated.

  • Purification: The solvent is removed from the organic phase by vacuum distillation to yield the crude this compound. Further purification can be achieved through rectification.

Quantitative Data for Synthesis:

ParameterValueReference
Starting Material1-bromo-5-chloropentane, Diethyl oxalate
SolventDiethyl ether, Toluene
Reaction Temperature-15°C
Reaction Time>2 hours (condensation)
Yield (crude)~84% (GC content)

Synthesis of Novel Heterocyclic Compounds

The bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic systems through reactions with different binucleophiles. The general strategy involves the initial reaction of the α-keto ester moiety, followed by a potential intramolecular cyclization involving the terminal chloro group.

Synthesis of Tetrahydropyridazin-3-ones

The reaction of α-keto esters with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyridazinone derivatives. In the case of this compound, the reaction is expected to proceed via the formation of an intermediate hydrazide, followed by cyclization to yield a tetrahydropyridazin-3-one. The terminal chloro group may remain available for further functionalization.

G start This compound + Hydrazine Hydrate intermediate Hydrazide Intermediate Formation start->intermediate Reaction in Ethanol (B145695) cyclization Intramolecular Cyclization intermediate->cyclization Heating product 6-(5-chloropentyl)-4,5-dihydro-2H-pyridazin-3-one cyclization->product

Caption: Synthesis of a tetrahydropyridazin-3-one derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1 to 2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired 6-(5-chloropentyl)-4,5-dihydro-2H-pyridazin-3-one.

Expected Quantitative Data:

ParameterExpected Value
Reactant Ratio1:1 to 1:2 (Keto ester:Hydrazine)
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-8 hours (TLC monitored)
YieldModerate to good
Synthesis of Tetrahydro-1,4-diazepan-5-ones

The synthesis of seven-membered diazepine (B8756704) rings can be achieved by the reaction of α-keto esters with diamines such as ethylenediamine. This reaction likely proceeds through the formation of an initial imine or enamine intermediate, followed by intramolecular cyclization.

G start This compound + Ethylenediamine intermediate Imine/Enamine Intermediate start->intermediate Reaction in Methanol cyclization Intramolecular Amination intermediate->cyclization Heating product 7-(5-chloropentyl)-1,2,3,4-tetrahydro-1,4-diazepan-5-one cyclization->product

Caption: Synthesis of a tetrahydro-1,4-diazepan-5-one derivative.

Materials:

  • This compound

  • Ethylenediamine

  • Methanol

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • This compound (1 equivalent) is dissolved in methanol.

  • Ethylenediamine (1 equivalent) and a catalytic amount of acetic acid are added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to reflux, with progress monitored by TLC.

  • After the reaction is complete, the solvent is evaporated.

  • The crude product is purified by column chromatography to afford 7-(5-chloropentyl)-1,2,3,4-tetrahydro-1,4-diazepan-5-one.

Expected Quantitative Data:

ParameterExpected Value
Reactant Ratio1:1 (Keto ester:Diamine)
SolventMethanol
CatalystAcetic Acid
Reaction TemperatureRoom Temperature to Reflux
Reaction Time6-12 hours (TLC monitored)
YieldModerate
Synthesis of Dihydro-1,4-thiazin-3-ones

The reaction of α-keto esters with 2-aminoethanethiol provides a route to 1,4-thiazine derivatives. The reaction is expected to involve the formation of a thiazolidine (B150603) intermediate which then rearranges or dehydrates to the more stable dihydro-1,4-thiazin-3-one.

G start This compound + 2-Aminoethanethiol intermediate Thiazolidine Intermediate start->intermediate Reaction in Toluene rearrangement Rearrangement/Dehydration intermediate->rearrangement Heating product 6-(5-chloropentyl)-3,4-dihydro-2H-1,4-thiazin-3-one rearrangement->product

Caption: Synthesis of a dihydro-1,4-thiazin-3-one derivative.

Materials:

Procedure:

  • A suspension of 2-aminoethanethiol hydrochloride (1 equivalent) and triethylamine (1 equivalent) in toluene is stirred.

  • This compound (1 equivalent) is added to the mixture.

  • The reaction is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, washed with water, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography to give 6-(5-chloropentyl)-3,4-dihydro-2H-1,4-thiazin-3-one.

Expected Quantitative Data:

ParameterExpected Value
Reactant Ratio1:1 (Keto ester:Aminoethanethiol)
SolventToluene
BaseTriethylamine
Reaction TemperatureReflux
Reaction Time8-16 hours (TLC monitored)
YieldModerate to good
Synthesis of Tetrahydro-1,4-oxazepin-5-ones

The synthesis of 1,4-oxazepine (B8637140) derivatives can be accomplished through the reaction of α-keto esters with 2-aminoethanol. This reaction likely proceeds through the formation of an intermediate oxazolidine, which then undergoes rearrangement and cyclization.

G start This compound + 2-Aminoethanol intermediate Oxazolidine Intermediate start->intermediate Reaction in Benzene (B151609) cyclization Intramolecular Cyclization intermediate->cyclization Heating product 7-(5-chloropentyl)-2,3,4,7-tetrahydro-1,4-oxazepin-5-one cyclization->product

Caption: Synthesis of a tetrahydro-1,4-oxazepin-5-one derivative.

Materials:

  • This compound

  • 2-Aminoethanol

  • Benzene

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • A solution of this compound (1 equivalent), 2-aminoethanol (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in benzene is prepared.

  • The mixture is heated to reflux using a Dean-Stark trap to remove the water formed during the reaction.

  • The reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography to yield 7-(5-chloropentyl)-2,3,4,7-tetrahydro-1,4-oxazepin-5-one.

Expected Quantitative Data:

ParameterExpected Value
Reactant Ratio1:1 (Keto ester:Aminoethanol)
SolventBenzene
Catalystp-Toluenesulfonic acid
Reaction TemperatureReflux
Reaction Time12-24 hours (TLC monitored)
YieldModerate

Conclusion

This compound serves as a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the chemical space around pyridazine, diazepine, thiazine, and oxazepine scaffolds. The presence of the terminal chloroalkyl chain in the synthesized heterocycles opens up further avenues for chemical modification and the development of more complex molecular architectures for biological screening.

Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure incorporates a reactive α-keto ester moiety and a terminal primary alkyl chloride. The electrophilic nature of the carbon bearing the chlorine atom makes it susceptible to nucleophilic attack, allowing for the facile introduction of a variety of functional groups. This reactivity profile makes it a versatile building block in medicinal chemistry and organic synthesis.

These application notes provide an overview of the reactivity of this compound with common nucleophiles, including nitrogen, sulfur, and azide (B81097) nucleophiles. Detailed, adaptable experimental protocols are provided to guide researchers in leveraging this versatile reagent for the synthesis of diverse molecular scaffolds.

Reaction Overview

The primary reaction of interest is the nucleophilic substitution at the C7 position, displacing the chloride leaving group. This reaction typically proceeds via an SN2 mechanism, especially given the primary nature of the alkyl halide. The general transformation is depicted below:

G cluster_0 General Nucleophilic Substitution reagent Cl-(CH2)5-CO-COOEt product Nu-(CH2)5-CO-COOEt reagent->product + Nu- nucleophile Nu-

Caption: General scheme of nucleophilic substitution on this compound.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound and analogous α-keto esters with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)ProductReference
AzideSodium Azide (NaN₃)N,N-Dimethylformamide (DMF)256-20~95 (analogous system)Ethyl 7-azido-2-oxoheptanoate[1]
Amine (Amide)(S)-2,2-dimethylcyclopropanecarboxamideTolueneRefluxNot SpecifiedNot SpecifiedEthyl 7-(((S)-2,2-dimethylcyclopropanecarboxamido)methyl)-2-oxoheptanoatePatent Literature
ThiolBenzylthiolAcetonitrile (MeCN)2512~98 (analogous system)Ethyl 7-(benzylthio)-2-oxoheptanoate[1]
ThiolThiophenolAcetonitrile (MeCN)2512~96 (analogous system)Ethyl 7-(phenylthio)-2-oxoheptanoate[1]
ThiolL-cysteineWaterNot SpecifiedNot SpecifiedNot SpecifiedCilastatin precursorPatent Literature

Note: Data for azide and thiol reactions are based on a highly analogous system of nucleophilic substitution on a tertiary α-chloro-β-keto ester and are expected to be representative for the primary chloride of this compound.[1]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of Ethyl 7-azido-2-oxoheptanoate

This protocol is adapted from a procedure for the azidation of a similar α-chloro-β-keto ester.[1]

Workflow:

G start Dissolve this compound in DMF add_azide Add Sodium Azide start->add_azide react Stir at 25 °C for 6-20 h add_azide->react workup Aqueous Workup (EtOAc/Water) react->workup purify Purification (Silica Gel Chromatography) workup->purify product Ethyl 7-azido-2-oxoheptanoate purify->product

Caption: Workflow for the synthesis of Ethyl 7-azido-2-oxoheptanoate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium azide (3.0 equiv).

  • Stir the reaction mixture at 25 °C for 6-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 7-azido-2-oxoheptanoate.

Protocol 2: Synthesis of Ethyl 7-(Alkyl/Arylthio)-2-oxoheptanoate

This protocol is adapted from a procedure for the reaction of thiols with a similar α-chloro-β-keto ester.[1]

Workflow:

G start Dissolve this compound and Thiol in Acetonitrile add_base Add Triethylamine (B128534) start->add_base react Stir at 25 °C for 12 h add_base->react workup Aqueous Workup (EtOAc/Water) react->workup purify Purification (Silica Gel Chromatography) workup->purify product Ethyl 7-(Alkyl/Arylthio)-2-oxoheptanoate purify->product

Caption: Workflow for the synthesis of Ethyl 7-(Alkyl/Arylthio)-2-oxoheptanoate.

Materials:

  • This compound

  • Thiol (e.g., benzylthiol, thiophenol)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water, deionized

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired thiol (1.2 equiv) in anhydrous acetonitrile, add triethylamine (1.5 equiv).

  • Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the corresponding ethyl 7-(alkyl/arylthio)-2-oxoheptanoate.

Protocol 3: General Procedure for Reaction with Amine Nucleophiles

This is a general protocol that can be adapted for various primary and secondary amines.

Workflow:

G start Dissolve this compound and Amine in a Polar Aprotic Solvent add_base Add a Non-nucleophilic Base (e.g., DIEA) start->add_base react Stir at RT to Reflux add_base->react workup Aqueous Workup react->workup purify Purification (Chromatography or Distillation) workup->purify product Ethyl 7-(amino)-2-oxoheptanoate Derivative purify->product

Caption: General workflow for the reaction with amine nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, piperidine)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

  • Polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine nucleophile (1.1 - 2.0 equiv) in a suitable polar aprotic solvent.

  • Add a non-nucleophilic base such as DIEA (1.5 equiv) to scavenge the HCl generated during the reaction.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by either silica gel chromatography or distillation to obtain the desired 7-amino-2-oxoheptanoate derivative.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution and follow appropriate disposal procedures.

  • Reactions involving heating should be conducted with appropriate care and monitoring.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of functionalized molecules. The protocols provided herein offer a starting point for the exploration of its reactivity with various nucleophiles. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals. The ability to introduce diverse functionalities at the 7-position makes this compound a valuable tool in the fields of drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-chloro-2-oxoheptanoate via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-chloro-2-oxoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound using a Grignard reaction?

A1: The synthesis typically involves the preparation of a Grignard reagent from 1-bromo-5-chloropentane (B104276) and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), benzene (B151609), or toluene.[1][2] This Grignard reagent is then reacted with an electrophile, commonly diethyl oxalate (B1200264) or ethyloxalylmonochloride, in a condensation reaction to form the desired product.[1][3] The reaction is usually carried out at low temperatures, for instance between -20°C and +15°C, to minimize side reactions.[1] A final workup involving hydrolysis and purification is then performed.[2]

Q2: Which solvent is optimal for this Grignard reaction?

A2: Ethereal solvents are essential for the formation and stabilization of the Grignard reagent.[4] Tetrahydrofuran (THF) is a commonly used solvent due to its good solvating properties and ability to stabilize the Grignard reagent.[2] However, some protocols suggest that THF may contain an epoxy bond that can lead to side reactions.[2] Toluene has been proposed as a safer alternative with less volatility.[2] The choice of solvent can also be influenced by the desired reaction temperature.[4]

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

A3: The most critical parameter is maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are highly sensitive to moisture and will be quenched by any protic solvents.[4][5] Other key factors include the quality and activation of the magnesium, the purity of the 1-bromo-5-chloropentane, and precise temperature control during the reaction to suppress side reactions.[5]

Q4: What is the primary side reaction of concern in this synthesis?

A4: The most significant side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with the starting 1-bromo-5-chloropentane to produce a homocoupled dimer.[5] This side reaction is more prevalent at higher temperatures.[5]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.
Possible Cause Solution
Passivating oxide layer on magnesium turnings Activate the magnesium surface. This can be achieved by adding a small crystal of iodine (the color will fade upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.
Presence of moisture in glassware, solvents, or reagents Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents. Ensure the 1-bromo-5-chloropentane is dry. The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Low quality or impure 1-bromo-5-chloropentane Use freshly distilled or high-purity 1-bromo-5-chloropentane.
Issue 2: The reaction starts, but the yield of this compound is low.
Possible Cause Solution
Wurtz coupling side reaction Add the 1-bromo-5-chloropentane solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.[5] Maintain a low reaction temperature.
Quenching of the Grignard reagent Ensure all reagents and solvents are scrupulously dry and the reaction is protected from atmospheric moisture.
Incomplete reaction Allow for a sufficient reaction time for the Grignard reagent formation, ensuring most of the magnesium is consumed.
Reaction with the ester product Grignard reagents can react further with the ester product to form a tertiary alcohol. This can be minimized by using controlled stoichiometry and maintaining a low reaction temperature.
Issue 3: The final product is impure.
Possible Cause Solution
Presence of Wurtz coupling byproduct Purify the crude product. One patented method involves reacting the crude product with a hydrazine (B178648) compound followed by hydrolysis and rectification.[6] Standard purification techniques like column chromatography or vacuum distillation may also be effective.
Unreacted starting materials Ensure the reaction goes to completion. Purify the product via distillation or chromatography.
Formation of tertiary alcohol byproduct Careful control of reaction conditions (low temperature, slow addition) can minimize its formation. Purification may require chromatography.

Data Presentation

Solvent System Electrophile Reaction Temperature Reported Yield/Purity Reference
Benzene with organic baseDiethyl oxalate-50 to 50 °C (Grignard formation)-25 to -5 °C (Addition)>60% yield, >98% purity[2]
THFDiethyl oxalateNot specified~43% (in older methods)[2]
TolueneDiethyl oxalate-20 to +15 °CHigh product yield[6]
THFEthyloxalylmonochloride-15 to -10 °CPurity over 98%, high yield[3]

Experimental Protocols

Synthesis of this compound

This protocol is a composite based on information from multiple sources.[1][2][3]

1. Preparation of the Grignard Reagent:

  • Apparatus: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube or nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagents:

    • Magnesium turnings (1.1-1.2 equivalents)

    • 1-bromo-5-chloropentane (1.0 equivalent)

    • Anhydrous solvent (e.g., THF or a mixture of benzene and an organic base)

    • Initiator (e.g., a crystal of iodine)

  • Procedure:

    • Place the magnesium turnings and a small crystal of iodine in the reaction flask under an inert atmosphere.

    • Add a small amount of the anhydrous solvent to cover the magnesium.

    • Dissolve the 1-bromo-5-chloropentane in the remaining anhydrous solvent and add it to the dropping funnel.

    • Add a small portion of the 1-bromo-5-chloropentane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.

    • Once initiated, add the rest of the 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium has been consumed.

2. Condensation Reaction:

  • Reagents:

    • Freshly prepared Grignard reagent solution

    • Diethyl oxalate or ethyloxalylmonochloride (1.0-1.1 equivalents)

    • Anhydrous solvent

  • Procedure:

    • In a separate dry flask, dissolve the diethyl oxalate or ethyloxalylmonochloride in the anhydrous solvent and cool the solution to the recommended temperature (e.g., -15 °C).

    • Slowly add the prepared Grignard reagent solution to the cooled electrophile solution with vigorous stirring, maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed at the low temperature for a specified time.

3. Workup and Purification:

  • Procedure:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography. A specialized purification involving reaction with a hydrazine compound followed by hydrolysis and rectification has also been reported to yield a high-purity product.[6]

Mandatory Visualization

Troubleshooting_Grignard_Reaction start Start: Grignard Reaction for This compound check_initiation Does the reaction initiate? (e.g., bubbling, heat, color change) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_ok Initiation Successful check_initiation->initiation_ok Yes troubleshoot_initiation Troubleshoot Initiation: 1. Activate Mg (Iodine, 1,2-dibromoethane). 2. Ensure strict anhydrous conditions. 3. Check reagent purity. no_initiation->troubleshoot_initiation troubleshoot_initiation->start Re-attempt check_yield Is the final yield low? initiation_ok->check_yield low_yield Low Yield check_yield->low_yield Yes good_yield Acceptable Yield check_yield->good_yield No troubleshoot_yield Troubleshoot Low Yield: 1. Check for moisture (quenching). 2. Slow down halide addition (reduce Wurtz coupling). 3. Control temperature. 4. Ensure complete reaction. low_yield->troubleshoot_yield troubleshoot_yield->start Re-optimize check_purity Is the product impure? good_yield->check_purity impure_product Impure Product check_purity->impure_product Yes pure_product Pure Product (End) check_purity->pure_product No troubleshoot_purity Troubleshoot Purity: 1. Identify byproducts (Wurtz dimer, tertiary alcohol). 2. Optimize purification (distillation, chromatography, chemical purification). impure_product->troubleshoot_purity troubleshoot_purity->start Re-purify/ Re-synthesize

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-chloro-2-oxoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially relevant synthesis is a Grignard reaction. This involves the reaction of a Grignard reagent, formed from 1-bromo-5-chloropentane (B104276) and magnesium, with diethyl oxalate (B1200264).[1][2][3] The Grignard reagent acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl oxalate. A subsequent acidic workup yields the desired β-keto ester, this compound.

Q2: What are the most common side reactions in this synthesis?

A2: The primary side reactions of concern are:

  • Wurtz Coupling: The formation of a homocoupled dimer of the alkyl halide starting material (1,10-dichlorodecane). This occurs when the Grignard reagent reacts with unreacted 1-bromo-5-chloropentane.[1][4][5][6]

  • Double Addition: The Grignard reagent can react with the ketone carbonyl of the desired product, this compound, leading to the formation of a tertiary alcohol.[7][8]

  • Reaction with Moisture or Protic Solvents: Grignard reagents are highly reactive towards protic species like water, which will quench the reagent and reduce the overall yield.[5]

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

A3: Minimizing the Wurtz coupling product is critical for achieving high purity and yield. Key strategies include:

  • Slow Addition of Alkyl Halide: Adding the 1-bromo-5-chloropentane solution dropwise to the magnesium suspension prevents a high local concentration of the alkyl halide.[4]

  • Temperature Control: The Grignard reaction is exothermic. Maintaining a low and controlled temperature, especially during the addition of the alkyl halide, can suppress the rate of the Wurtz coupling reaction.[4][5]

  • Solvent Choice: Ethereal solvents are standard, but some can promote Wurtz coupling more than others. For example, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to Tetrahydrofuran (B95107) (THF) in some systems.[4]

  • Continuous Processing: Flow chemistry setups can significantly reduce Wurtz coupling by providing excellent control over reaction time, temperature, and mixing.[6][9]

Q4: My Grignard reaction is not initiating. What should I do?

A4: Initiation failure is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. To initiate the reaction:

  • Ensure all glassware is flame-dried and under an inert atmosphere (e.g., argon or nitrogen).

  • Use fresh, high-purity magnesium turnings.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an activator. The disappearance of the iodine color is an indicator of initiation.[5]

  • Gentle heating with a heat gun can also help to start the reaction. Once initiated, the exothermic nature of the reaction should sustain it.

Troubleshooting Guides

Issue 1: Low Yield of this compound with Significant Amount of a High-Boiling Point Impurity

Potential Cause: Wurtz coupling leading to the formation of 1,10-dichlorodecane.

Troubleshooting Steps:

  • Review Reagent Addition: Ensure that the 1-bromo-5-chloropentane was added slowly and dropwise to the magnesium suspension. A high local concentration of the alkyl halide favors the Wurtz reaction.[4]

  • Check Temperature Control: Verify that the reaction temperature was maintained at a low and stable level throughout the addition. Use an ice bath to dissipate the heat generated from the exothermic reaction.[4][5]

  • Evaluate Solvent: If using THF, consider switching to diethyl ether or 2-MeTHF, which have been shown to reduce Wurtz coupling in similar reactions.[4]

  • Optimize Magnesium Surface Area: Ensure the magnesium turnings are not passivated. Consider gentle crushing of the magnesium in a dry mortar and pestle before use to expose a fresh surface.

Issue 2: Presence of a Tertiary Alcohol Byproduct in the Final Product Mixture

Potential Cause: Double addition of the Grignard reagent to the ketone carbonyl of the desired product.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of diethyl oxalate relative to the Grignard reagent to ensure the Grignard reagent is consumed before it can react with the product.

  • Lower Reaction Temperature: The addition of the Grignard reagent to the diethyl oxalate should be carried out at a low temperature (e.g., -20 °C to -15 °C) to improve selectivity for the initial addition over the subsequent reaction with the product ketone.[8][10]

  • Reverse Addition: Consider adding the Grignard reagent solution to a cooled solution of diethyl oxalate. This maintains a low concentration of the Grignard reagent in the presence of an excess of the electrophile.

Data Presentation

Table 1: Impact of Solvent on Wurtz Coupling in a Representative Grignard Reaction

SolventYield of Desired Product (%)Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[4]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[4]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[4]

Note: Data is for a representative benzyl (B1604629) Grignard reaction and is illustrative of the significant impact of solvent choice on the Wurtz side reaction.

Table 2: General Reaction Parameters and their Influence on Side Reactions

ParameterRecommended ConditionRationale for Minimizing Side Reactions
Temperature -10°C to -15°C during Grignard formationLower temperatures suppress the rate of Wurtz coupling.[10]
Addition Rate Slow, dropwise addition of alkyl halidePrevents high local concentrations of the alkyl halide, reducing the likelihood of Wurtz coupling.[4]
Solvent Anhydrous ethereal solvents (e.g., 2-MeTHF, Et₂O)Essential for Grignard reagent stability; choice of solvent can significantly impact Wurtz coupling.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-bromo-5-chloropentane

  • Anhydrous tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Iodine (crystal)

  • Diethyl oxalate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-5-chloropentane (1.0 equivalent) in anhydrous THF or 2-MeTHF.

    • Add a small portion of the 1-bromo-5-chloropentane solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask.

    • Once initiated, cool the flask in an ice bath and add the remaining 1-bromo-5-chloropentane solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Reaction with Diethyl Oxalate:

    • In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.1 equivalents) in anhydrous THF or 2-MeTHF and cool to -20 °C.

    • Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution via a cannula, keeping the temperature below -15 °C.

    • Stir the reaction mixture at -20 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl while maintaining a low temperature.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Visualizations

Synthesis_Pathway 1-bromo-5-chloropentane 1-bromo-5-chloropentane Grignard_Reagent 5-chloro-1-pentylmagnesium bromide 1-bromo-5-chloropentane->Grignard_Reagent + Mg (THF) Mg Mg Mg->Grignard_Reagent Intermediate Intermediate Adduct Grignard_Reagent->Intermediate + Diethyl Oxalate Wurtz_Byproduct 1,10-dichlorodecane Grignard_Reagent->Wurtz_Byproduct + 1-bromo-5-chloropentane Double_Addition_Byproduct Tertiary Alcohol Grignard_Reagent->Double_Addition_Byproduct + Product Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate Product This compound Intermediate->Product H3O+ workup

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Wurtz High boiling point impurity observed? Start->Check_Wurtz Check_Double_Addition Tertiary alcohol byproduct detected? Check_Wurtz->Check_Double_Addition No Wurtz_Solutions Troubleshoot Wurtz Coupling: - Slow down alkyl halide addition - Improve temperature control - Change solvent (e.g., to 2-MeTHF) Check_Wurtz->Wurtz_Solutions Yes Double_Addition_Solutions Troubleshoot Double Addition: - Adjust stoichiometry (excess diethyl oxalate) - Lower reaction temperature - Use reverse addition Check_Double_Addition->Double_Addition_Solutions Yes Check_Initiation Reaction did not start or stalled? Check_Double_Addition->Check_Initiation No End Improved Yield and Purity Wurtz_Solutions->End Double_Addition_Solutions->End Initiation_Solutions Troubleshoot Initiation: - Ensure anhydrous conditions - Use fresh magnesium - Add initiator (I2) Check_Initiation->Initiation_Solutions Yes Check_Initiation->End No Initiation_Solutions->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

How to minimize Wurtz coupling in "Ethyl 7-chloro-2-oxoheptanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 7-chloro-2-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on minimizing the common Wurtz coupling side reaction to enhance product yield and purity.

Troubleshooting Guide: Minimizing Wurtz Coupling

The formation of a dimeric byproduct through Wurtz coupling is a primary challenge in the Grignard-based synthesis of this compound. This side reaction consumes the Grignard reagent and the starting alkyl halide, leading to reduced yields and purification difficulties.[1] Below are common issues and actionable solutions to mitigate this problem.

Issue EncounteredPotential CauseRecommended Solution
Low yield of this compound and presence of a high molecular weight impurity. High rate of Wurtz Coupling. This is often due to high local concentrations of the alkyl halide, allowing it to react with the newly formed Grignard reagent.[1]1. Slow, controlled addition: Add the 1-bromo-5-chloropentane (B104276) solution dropwise to the magnesium suspension. A slower addition rate minimizes the concentration of unreacted alkyl halide available for the side reaction.[1] 2. Dilution: Use an adequate amount of solvent to maintain a dilute reaction mixture.
Reaction exotherm is difficult to control, leading to a dark-colored reaction mixture. Elevated reaction temperature. Higher temperatures accelerate the rate of the Wurtz coupling reaction.[1] The Grignard formation is exothermic, and poor temperature control can create hotspots that favor byproduct formation.[1]1. Low-temperature control: Maintain a strict low-temperature profile throughout the Grignard reagent formation and subsequent reaction with diethyl oxalate (B1200264). Temperatures between -25 °C and -5 °C are often preferred.[2] 2. Efficient cooling: Use an appropriate cooling bath (e.g., dry ice/acetone) to effectively dissipate the heat generated during the reaction.
Inconsistent reaction initiation and yield. Poor quality or passivation of magnesium. An oxide layer on the magnesium surface can hinder the initiation of the Grignard reaction, leading to an accumulation of the alkyl halide and an increased likelihood of Wurtz coupling once the reaction starts.1. Magnesium activation: Activate the magnesium turnings before the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent and gently warming.[1] 2. Use of high-purity magnesium: Ensure the magnesium turnings are fresh and of high purity.
Suboptimal yield despite temperature and addition control. Solvent effects. The choice of solvent can influence the rate of Wurtz coupling. While THF is common, other ethers might offer advantages.[1] Some protocols also suggest the use of co-solvents or additives.1. Solvent selection: While tetrahydrofuran (B95107) (THF) is a common solvent, consider alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl ether, which may be less prone to promoting Wurtz coupling for certain substrates.[1] 2. Use of additives: The addition of an organic base to a benzene (B151609) solvent has been reported to effectively restrain the Wurtz side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the Wurtz coupling side reaction in the context of this synthesis?

A1: The Wurtz coupling is a side reaction where two molecules of the starting alkyl halide (1-bromo-5-chloropentane) react with the metal (magnesium) to form a dimer (1,10-dichlorodecane). This occurs when the Grignard reagent, once formed, reacts with another molecule of the unreacted alkyl halide.[1][3] This homocoupling process reduces the amount of Grignard reagent available to react with the diethyl oxalate, thus lowering the yield of the desired product, this compound.[1]

Q2: How does temperature control impact the minimization of the Wurtz coupling byproduct?

A2: Temperature control is critical. The formation of the Grignard reagent is an exothermic process. If the temperature is not adequately controlled and rises too high, the rate of the Wurtz coupling side reaction can increase significantly.[1] Maintaining a low temperature, typically between -25 °C and -5 °C, slows down this undesired reaction pathway, favoring the formation of the Grignard reagent and its subsequent reaction with diethyl oxalate.[2]

Q3: What is the recommended rate of addition for the alkyl halide?

A3: A slow, dropwise addition of the 1-bromo-5-chloropentane solution to the magnesium suspension is highly recommended.[1] The goal is to maintain a low concentration of the unreacted alkyl halide in the reaction mixture at all times. This minimizes the probability of a newly formed Grignard reagent molecule encountering and reacting with an alkyl halide molecule.[1] The exact rate will depend on the scale of the reaction and the efficiency of cooling, but it should be slow enough to maintain a steady, controllable reaction temperature.

Q4: Can the choice of solvent affect the yield and the extent of Wurtz coupling?

A4: Yes, the solvent can play a significant role. Tetrahydrofuran (THF) is a commonly used solvent for Grignard reactions. However, for some substrates, other ether solvents like 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether might reduce the extent of Wurtz coupling.[1] Additionally, some patented procedures describe the use of a benzene solvent in the presence of an organic base to effectively inhibit the Wurtz side reaction.[2]

Q5: Are there alternative synthesis routes that avoid the Grignard reaction and its associated Wurtz coupling?

A5: While the Grignard route is common due to its relatively short pathway, other synthetic strategies exist.[2] For instance, a method starting from 6-chloroacetyl chloride has been developed, which reportedly has fewer side reactions.[4] However, these alternative routes may be longer or involve different sets of challenges.[2] For many applications, optimizing the Grignard reaction remains a practical approach.

Experimental Protocol: Synthesis of this compound with Minimized Wurtz Coupling

This protocol is a consolidated and optimized procedure based on literature reports, aiming for high yield and purity by minimizing the Wurtz coupling side reaction.[2][5][6]

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for activation)

  • 1 M Hydrochloric acid (for quenching)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Inert atmosphere setup (Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine and gently heat under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation:

    • Add anhydrous THF to the flask to cover the magnesium.

    • Prepare a solution of 1-bromo-5-chloropentane (1 equivalent) in anhydrous THF in the dropping funnel.

    • Cool the flask to -10 °C using a cooling bath.

    • Add a small portion of the 1-bromo-5-chloropentane solution to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a gray, cloudy suspension.

    • Once initiated, add the remaining 1-bromo-5-chloropentane solution dropwise over a period of 1-2 hours, maintaining the reaction temperature between -10 °C and -5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Reaction with Diethyl Oxalate:

    • In a separate flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous THF.

    • Cool the Grignard reagent solution to -25 °C.

    • Slowly add the diethyl oxalate solution to the Grignard reagent via the dropping funnel, ensuring the temperature does not rise above -20 °C.

    • After the addition, allow the reaction mixture to stir at -25 °C for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding pre-cooled 1 M hydrochloric acid while maintaining a low temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Dry Glassware & Assemble Apparatus mg_activation Activate Magnesium with Iodine start->mg_activation grignard_init Initiate Reaction at -10°C mg_activation->grignard_init grignard_add Slow Addition of Alkyl Halide (-10°C to -5°C) grignard_init->grignard_add coupling_reaction Add Diethyl Oxalate Solution at -25°C grignard_add->coupling_reaction quench Quench with 1M HCl coupling_reaction->quench extract Extraction & Washing quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Vacuum Distillation dry_concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Wurtz Coupling Side Reaction RMgX 5-Chloropentylmagnesium bromide (Grignard Reagent) product This compound RMgX->product + Diethyl Oxalate diethyl_oxalate Diethyl Oxalate RX 1-bromo-5-chloropentane dimer 1,10-Dichlorodecane (Wurtz Product) RMgX_side 5-Chloropentylmagnesium bromide RMgX_side->dimer + 1-bromo-5-chloropentane RX_main 1-bromo-5-chloropentane RX_main->RMgX + Mg Mg Magnesium

Caption: Main reaction vs. Wurtz coupling side reaction.

References

Technical Support Center: Purification of Crude Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude "Ethyl 7-chloro-2-oxoheptanoate."

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of crude this compound after synthesis?

A1: Crude this compound is often a colorless to pale yellow or slight green liquid.[1] The purity of the crude product can vary significantly depending on the success of the Grignard reaction and work-up procedure, but it is common to have impurities present.

Q2: What are the most common impurities in crude this compound synthesized via the Grignard reaction?

A2: The primary impurity is often the Wurtz coupling byproduct, 1,10-dichlorodecane, formed from the reaction of the Grignard reagent with the starting material, 1-bromo-5-chloropentane.[2][3] Other potential impurities include unreacted starting materials like diethyl oxalate (B1200264) and byproducts from side reactions with any residual water or oxygen.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common purification methods are vacuum distillation and column chromatography. A chemical purification method involving the formation of a hydrazone derivative, followed by hydrolysis and rectification, has also been reported to achieve high purity.[4][5]

Q4: What are the storage recommendations for this compound?

A4: this compound should be stored at room temperature.[6] It is stable under recommended storage conditions but can be sensitive to extreme heat and moisture.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Purity After Initial Work-up Incomplete reaction or significant side reactions during Grignard synthesis.- Ensure strictly anhydrous conditions during the Grignard reaction. - Control the reaction temperature carefully, as higher temperatures can favor the Wurtz coupling side reaction.[2][3] - Slow, dropwise addition of the alkyl halide can minimize the formation of the Wurtz byproduct.
Yellow or Greenish Tinge in the Product Presence of colored impurities or degradation products.- Purify the crude product using vacuum distillation or column chromatography. - For persistent color, consider the chemical purification method involving a hydrazine (B178648) compound.
Difficulty in Separating the Product from Impurities by Distillation Close boiling points of the product and impurities, particularly the Wurtz coupling byproduct.- Use a fractional distillation column to improve separation efficiency. - If distillation is ineffective, column chromatography is the recommended alternative.
Product Streaking on TLC Plate During Chromatographic Purification The compound may be too concentrated, or the solvent system may not be optimal.- Dilute the sample before spotting it on the TLC plate. - Adjust the polarity of the solvent system. A common starting point for ethyl keto esters is a mixture of ethyl acetate (B1210297) and hexanes.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and some lower or higher boiling point impurities.

Methodology:

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Crude Material: Place the crude this compound in the distillation flask.

  • Vacuum: Gradually apply vacuum to the system. A pressure of around 1 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point at atmospheric pressure is 281.2 °C, which can be extrapolated for vacuum conditions.[1]

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Parameter Value Reference
Atmospheric Boiling Point281.2 °C[1]
Purity after Distillation>95% (Typical)General laboratory practice
Protocol 2: Purification by Column Chromatography

This method is effective for separating the product from impurities with different polarities.

Methodology:

  • Stationary Phase: Pack a chromatography column with silica (B1680970) gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system. A good starting point for ethyl keto esters is a gradient of ethyl acetate in hexanes. The ideal eluent composition can be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation Reference
Stationary Phase Silica GelGeneral laboratory practice
Mobile Phase (Eluent) Ethyl Acetate/Hexanes gradientGeneral laboratory practice
TLC Visualization UV lamp (if UV active) or a suitable chemical stainGeneral laboratory practice
Protocol 3: Chemical Purification via Hydrazone Formation

This method is reported in patents and can achieve high purity by selectively reacting the keto group.

Methodology:

  • Condensation: React the crude this compound with a hydrazine compound (e.g., semicarbazide) in an aqueous medium. This forms a solid hydrazone derivative.

  • Isolation: Filter and wash the solid hydrazone to remove non-ketonic impurities.

  • Hydrolysis: Hydrolyze the purified hydrazone back to the keto ester using an acidic or basic solution.

  • Extraction and Rectification: Extract the regenerated this compound with an organic solvent and further purify by rectification (a precise form of fractional distillation).[5]

Parameter Value Reference
Purity after Chemical Purification>98%[4]

Visualizations

Purification_Workflow Crude_Product Crude Ethyl 7-chloro-2-oxoheptanoate Distillation Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Chemical_Purification Chemical Purification (Hydrazone Formation) Crude_Product->Chemical_Purification Pure_Product Pure Product (>95-98%) Distillation->Pure_Product Chromatography->Pure_Product Chemical_Purification->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Start Low Purity of Crude Product Check_Reaction Review Grignard Reaction Conditions Start->Check_Reaction Anhydrous Ensure Anhydrous Conditions Check_Reaction->Anhydrous Moisture? Temp_Control Improve Temperature Control Check_Reaction->Temp_Control High Temp? Slow_Addition Slow Reagent Addition Check_Reaction->Slow_Addition Fast Addition? Choose_Purification Select Appropriate Purification Method Check_Reaction->Choose_Purification Optimized Distill Vacuum Distillation Choose_Purification->Distill Boiling Point Difference Column Column Chromatography Choose_Purification->Column Polarity Difference Chem_Purify Chemical Purification Choose_Purification->Chem_Purify High Purity Needed

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 7-chloro-2-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most frequently cited method is the Grignard reaction. This involves reacting 1-bromo-5-chloropentane (B104276) with magnesium to form a Grignard reagent, which then undergoes an addition reaction with a derivative of oxalic acid, such as diethyl oxalate (B1200264) or ethyloxalylmonochloride.[1][2] This synthetic route is considered advantageous due to its relatively short pathway and simple reaction steps.[2]

Q2: What are the critical parameters to control during the Grignard reagent formation to maximize yield?

A2: To maximize the yield of the Grignard reagent, it is crucial to control the following:

  • Reaction Temperature: Maintaining a low temperature, typically between -50°C and 50°C, is essential to prevent the decomposition of the Grignard reagent and minimize side reactions.[1][2] Some protocols specify a narrower range of -10°C to 25°C.[1]

  • Solvent System: While ethers like tetrahydrofuran (B95107) (THF) are commonly used to initiate the reaction and solvate the Grignard reagent, the use of co-solvents such as benzene (B151609) or toluene (B28343) can improve safety and reaction performance.[1][2]

  • Molar Ratio of Reactants: The molar ratio of 1-bromo-5-chloropentane to magnesium is a critical parameter, with ratios ranging from 1:1 to 1:5 being reported to influence the reaction outcome.[1]

  • Initiation: The reaction is often initiated using a small amount of 1-bromo-5-chloropentane and an initiator in anhydrous THF before adding the remaining reactants.[1]

Q3: What are the main side reactions that can lower the yield of this compound synthesis?

A3: The primary side reaction of concern is the Wurtz coupling reaction, where the Grignard reagent reacts with the starting material (1-bromo-5-chloropentane). This reduces the amount of Grignard reagent available for the desired reaction and complicates purification. The formation of a di-Grignard reagent is another potential side reaction that needs to be controlled.[1][2]

Q4: How can the Wurtz side reaction be minimized?

A4: The Wurtz side reaction can be effectively suppressed by adding an organic base to the reaction mixture.[1] Additionally, maintaining a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction is a key strategy to minimize this and other side reactions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Grignard Reagent Formation Inactive magnesium surface (oxide layer).Activate the magnesium turnings before the reaction. This can be done by stirring them under a nitrogen atmosphere or by adding a small crystal of iodine.
Wet solvent or glassware.Ensure all solvents are anhydrous and glassware is thoroughly dried before use. The reaction is highly sensitive to moisture.
Low Yield of Final Product Wurtz side reaction.Add an organic base to the reaction mixture and maintain a low temperature.[1]
Inefficient addition reaction.Cool the solution of diethyl oxalate or ethyloxalylmonochloride before the dropwise addition of the Grignard reagent. A temperature range of -25°C to -5°C is recommended for the addition reaction.[1]
Impure starting materials.Use high-purity 1-bromo-5-chloropentane and other reagents.
Product Purity Issues Presence of unreacted starting materials or side products.Implement a purification step involving hydrolysis, neutralization, washing, and distillation after the main reaction.[1] A further purification can be achieved by reacting the crude product with a hydrazine (B178648) compound followed by hydrolysis and rectification.[2]

Experimental Protocols

Protocol 1: Grignard Reaction with Diethyl Oxalate

This protocol is based on a method designed to improve yield by controlling side reactions.[1]

1. Grignard Reagent Preparation:

  • In a dry, four-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add magnesium (0.63 mol).

  • Add 20 ml of anhydrous THF and 1 ml of 1-bromo-5-chloropentane to initiate the reaction.

  • Prepare a solution of the remaining 1-bromo-5-chloropentane in a benzene-based solvent containing an organic base (volume ratio of organic base to benzene solvent between 0.2:1 and 0.8:1).

  • Slowly add this solution to the reaction flask while maintaining the temperature between -10°C and 25°C.

  • Continue the reaction for 5-10 hours after the addition is complete.

2. Addition Reaction:

  • In a separate dry flask, prepare a solution of diethyl oxalate (molar ratio to 1-bromo-5-chloropentane between 1:1 and 2:1) in an organic base.

  • Cool this solution to between -25°C and -5°C.

  • Slowly add the prepared Grignard solution to the diethyl oxalate solution while maintaining the low temperature.

3. Work-up and Purification:

  • After the addition is complete, hydrolyze the reaction mixture with an acid.

  • Neutralize the solution with a base.

  • Wash the organic layer, followed by distillation to obtain this compound.

Protocol 2: Grignard Reaction with Ethyloxalylmonochloride

This protocol is an alternative that can also lead to high product purity.

1. Grignard Reagent Preparation:

  • In a 500ml four-necked flask, add magnesium (0.625 mol), 20ml of anhydrous THF, and 1ml of 1-bromo-5-chloropentane to initiate the reaction.

  • Prepare a solution of 100g (0.54 mol) of 1-bromo-5-chloropentane in 400ml of anhydrous THF.

  • Add this solution dropwise to the flask, maintaining the temperature between -10°C and -15°C.

  • Continue the reaction until the magnesium powder has completely reacted.

2. Addition Reaction:

  • In a separate dry 1L four-necked flask under nitrogen, add 100ml of THF and 85g (0.62 mol) of ethyloxalylmonochloride.

  • Cool the solution to between -10°C and -15°C.

  • Slowly add the prepared Grignard solution to the ethyloxalylmonochloride solution.

3. Work-up:

  • Follow standard acid hydrolysis and work-up procedures to isolate the final product.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Reported Yield Reference
Acylating Agent Diethyl OxalateEthyloxalylmonochloride-[1],
Solvent System Benzene/Organic Base + THFAnhydrous THFImproved yield and purity[1],
Grignard Reaction Temp. -10°C to 25°C-10°C to -15°C> 60-63% (overall)[1],
Addition Reaction Temp. -25°C to -5°C-10°C to -15°C> 98% purity[1],

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_addition Addition Reaction cluster_purification Work-up and Purification start 1-bromo-5-chloropentane + Mg initiation Initiation in THF start->initiation grignard_formation Grignard Reaction (-10°C to 25°C) initiation->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent addition Addition Reaction (-25°C to -5°C) grignard_reagent->addition acylating_agent Diethyl Oxalate or Ethyloxalylmonochloride acylating_agent->addition crude_product Crude Product addition->crude_product hydrolysis Acid Hydrolysis crude_product->hydrolysis neutralization Neutralization hydrolysis->neutralization distillation Distillation neutralization->distillation final_product This compound distillation->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? wurtz_reaction Wurtz Side Reaction? low_yield->wurtz_reaction Yes final_check Check Purity of Starting Materials low_yield->final_check No inefficient_addition Inefficient Addition? wurtz_reaction->inefficient_addition No solution1 Add Organic Base & Control Temperature wurtz_reaction->solution1 Yes solution2 Optimize Addition Temperature (-25°C to -5°C) inefficient_addition->solution2 Yes inefficient_addition->final_check No

References

Optimizing temperature conditions for "Ethyl 7-chloro-2-oxoheptanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of Ethyl 7-chloro-2-oxoheptanoate. The information is compiled from various patented synthetic routes to assist in optimizing reaction conditions, particularly temperature, to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature ranges to consider during the synthesis of this compound via the Grignard reaction route?

A1: Maintaining specific temperature ranges is crucial to minimize side reactions and maximize product yield. For the Grignard reagent formation, a temperature range of -30°C to +15°C is recommended to control the exothermic reaction and prevent the formation of byproducts.[1] The subsequent condensation reaction with diethyl oxalate (B1200264) or ethyloxalylmonochloride should be carried out at a temperature between -20°C and +15°C.[1] Some protocols suggest a wider range for the Grignard reaction (-50°C to 50°C) and the addition reaction (-50°C to 30°C), with a preferred range of -25°C to -5°C for the addition step to improve the yield.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. A primary cause is the occurrence of side reactions, which can be mitigated by stringent temperature control as mentioned above.[1][2] Another critical factor is the quality of the Grignard reagent. The preparation of the Grignard reagent is sensitive to moisture and atmospheric oxygen; therefore, using anhydrous solvents (like THF or toluene) and maintaining an inert atmosphere (e.g., nitrogen protection) is essential.[1][2] The purity of the starting materials, such as 1-bromo-5-chloropentane (B104276), is also a key factor influencing the final product's yield and purity.[3]

Q3: I am observing significant amounts of impurities in my final product. What are the likely side reactions occurring?

A3: A common side reaction is the Wurtz coupling of the Grignard reagent with the starting alkyl halide. This can be minimized by controlling the temperature during the Grignard reagent formation and addition.[2] Another potential issue is the formation of a di-Grignard reagent, which can also lead to undesired byproducts.[2] Strict adherence to anhydrous conditions is vital, as any moisture will quench the Grignard reagent and lead to the formation of 1-chloropentane.

Q4: Can solvents other than ethers, like tetrahydrofuran (B95107) (THF), be used for the Grignard reaction?

A4: While ethers like THF are commonly used for Grignard reagent preparation, benzene-based solvents such as toluene (B28343) have also been employed.[1][2] The use of toluene can be advantageous in industrial settings due to its lower volatility and reduced tendency to form peroxides compared to THF.[2] However, preparing Grignard reagents in toluene can be more challenging and may require the use of organic bases to facilitate the reaction.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no initiation of Grignard reaction Inactive magnesium surface; Presence of moisture.Activate magnesium turnings (e.g., with a small crystal of iodine or by crushing them). Ensure all glassware is oven-dried and reagents are anhydrous.
Low product yield Suboptimal reaction temperature leading to side reactions; Poor quality of Grignard reagent.Strictly maintain the recommended temperature ranges for both the Grignard formation and the condensation step. Ensure anhydrous conditions and use high-purity starting materials.
Formation of a significant amount of white precipitate (magnesium hydroxide) Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Difficulty in isolating the final product Incomplete hydrolysis or neutralization.Ensure the pH is controlled during the acid hydrolysis (pH 2-3) and subsequent neutralization steps to facilitate proper separation of the organic phase.[1]
Product purity is low after purification Inefficient purification method.Consider a purification step involving the formation of a hydrazine (B178648) derivative followed by hydrolysis and rectification to achieve higher purity.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is synthesized from methodologies described in various patents.[1][2][3]

Step 1: Grignard Reagent Formation

  • In a dry, nitrogen-purged four-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add magnesium turnings (1.0-1.2 equivalents).

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • To initiate the reaction, add a small volume of a solution of 1-bromo-5-chloropentane (1.0 equivalent) in anhydrous THF.

  • Once the reaction initiates (indicated by a color change and/or gentle reflux), add the remaining 1-bromo-5-chloropentane solution dropwise while maintaining the reaction temperature between -10°C and -15°C.[3]

  • After the addition is complete, continue stirring the mixture until the magnesium is completely consumed.

Step 2: Condensation Reaction

  • In a separate dry, nitrogen-purged reactor, prepare a solution of diethyl oxalate (1.0-1.2 equivalents) in anhydrous toluene or THF.

  • Cool this solution to a temperature between -20°C and -15°C.[1][3]

  • Slowly add the prepared Grignard reagent solution from Step 1 to the diethyl oxalate solution, ensuring the temperature is maintained within the specified range.

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours at this temperature.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a cooled acidic solution (e.g., 50% sulfuric acid) to hydrolyze the intermediate, maintaining the temperature at around 5°C and adjusting the pH to 2-3.[1]

  • Neutralize the reaction mixture with a base (e.g., solid sodium bicarbonate) until the pH reaches 7.

  • Separate the organic layer.

  • The crude product can be purified by reduced pressure distillation. For higher purity, a further purification step involving reaction with a hydrazine compound, followed by hydrolysis and rectification can be performed.[1]

Data Presentation

Table 1: Summary of Optimized Temperature Conditions for Synthesis

Reaction Step Reagents Solvent Temperature Range (°C) Reported Yield/Purity Reference
Grignard Reaction1-bromo-5-chloropentane, MgToluene-30 to +15High Yield[1]
CondensationGrignard reagent, Diethyl oxalateToluene-20 to +15High Yield[1]
Grignard Reaction1-bromo-5-chloropentane, MgBenzene solvent with organic base-50 to +50High Yield[2]
Addition ReactionGrignard reagent, Diethyl oxalateBenzene solvent with organic base-50 to +30 (preferred -25 to -5)High Yield[2]
Grignard Reaction1-bromo-5-chloropentane, MgAnhydrous THF-10 to -15Purity > 98%[3]
Addition ReactionGrignard reagent, EthyloxalylmonochlorideMethyl tetrahydrofuran-10 to -15Purity > 98%[3]

Mandatory Visualization

experimental_workflow start Start Materials: 1-bromo-5-chloropentane, Mg, Diethyl Oxalate grignard Step 1: Grignard Reaction (-30°C to +15°C) start->grignard condensation Step 2: Condensation (-20°C to +15°C) grignard->condensation Grignard Reagent workup Step 3: Work-up (Hydrolysis & Neutralization) condensation->workup Crude Product purification Step 4: Purification (Distillation/Rectification) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Removal of byproducts from "Ethyl 7-chloro-2-oxoheptanoate" reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 7-chloro-2-oxoheptanoate. Our aim is to help you identify and resolve common issues encountered during the reaction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method is the Grignard reaction, which involves reacting 1-bromo-5-chloropentane (B104276) with magnesium to form a Grignard reagent. This reagent is then condensed with diethyl oxalate.[1][2][3] An alternative, though less common, route involves the mono-esterification of pimelic acid followed by conversion to the corresponding acyl chloride.[4]

Q2: What are the critical parameters to control during the Grignard reaction?

A2: Maintaining a low temperature (typically between -30°C and +15°C) is crucial to minimize side reactions between the Grignard reagent and the starting 1-bromo-5-chloropentane.[2] Strict anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen protection) are essential to prevent the decomposition of the highly reactive Grignard reagent.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Moisture in the reaction setup: The Grignard reagent is highly sensitive to water. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Impure starting materials: The purity of 1-bromo-5-chloropentane and magnesium is critical.

  • Incorrect reaction temperature: Deviation from the optimal temperature range can lead to the formation of byproducts.[2]

  • Inefficient stirring: Proper agitation is necessary to ensure a homogeneous reaction mixture.

Q4: What purification techniques are most effective for isolating this compound?

A4: A multi-step purification process is often employed. This typically includes:

  • Aqueous workup: Quenching the reaction with a dilute acid (e.g., hydrochloric acid) followed by extraction with an organic solvent.[5]

  • Washing: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[4]

  • Distillation: Fractional distillation under reduced pressure is used to separate the product from solvents and lower-boiling impurities.

  • Chromatography: Column chromatography on silica (B1680970) gel can be used for further purification to achieve high purity.[4]

  • Chemical purification: In some methods, the crude product is reacted with a hydrazine (B178648) compound, followed by hydrolysis and rectification to obtain the pure product.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion of starting material (1-bromo-5-chloropentane) Inactive magnesium surface; Insufficient initiation of Grignard reaction.Activate magnesium turnings with a small crystal of iodine or by gentle heating before adding the bulk of the starting material.
Presence of a high-boiling, non-polar impurity in the crude product. Wurtz-type coupling of the Grignard reagent, leading to the formation of 1,10-dichlorodecane.Optimize the Grignard formation temperature to be as low as feasible. This byproduct can be separated by careful fractional distillation or column chromatography.
TLC analysis shows multiple spots close to the product spot. Incomplete reaction or formation of closely related byproducts (e.g., from reaction with the ester product).Enhance purification by using gradient elution in column chromatography to improve separation.
Product appears oily and discolored even after initial purification. Presence of polymeric or high molecular weight byproducts.Consider a short-path distillation under high vacuum to separate the desired product.
Aqueous layer is difficult to separate from the organic layer during workup. Formation of an emulsion.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

Quantitative Data Summary

Parameter Value Source
Typical Purity (Post-Purification) >98.0% (GC)[6]
Molecular Weight 206.67 g/mol
Boiling Point 281.2 °C at 760 mmHg[5]
Density 1.093 g/cm³[5]
Refractive Index 1.445[5]

Experimental Protocols

Protocol 1: General Purification by Washing and Extraction
  • Quenching: After the reaction is complete, cool the reaction mixture to 0°C and slowly add dilute hydrochloric acid to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane (B92381) or heptane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) (gradient elution) to separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Process Workflow

Removal_of_Byproducts cluster_reaction Reaction & Quenching cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Byproducts, Unreacted Materials) Quenching Quench with dilute HCl Reaction_Mixture->Quenching Extraction Solvent Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing Wash with NaHCO3 (aq) & Brine Extraction->Washing Drying Dry over Na2SO4 & Concentrate Washing->Drying Distillation Fractional Distillation (Removes Solvents & Low BP Impurities) Drying->Distillation Chromatography Column Chromatography (Separates Product from Close-boiling Impurities) Distillation->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

References

"Ethyl 7-chloro-2-oxoheptanoate" synthesis workup and extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-chloro-2-oxoheptanoate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the experimental process.

Experimental Protocol: Synthesis, Workup, and Extraction

The synthesis of this compound is typically achieved through a Grignard reaction followed by condensation with diethyl oxalate (B1200264).

Step 1: Grignard Reagent Formation In a flame-dried, four-necked flask under a nitrogen atmosphere, magnesium turnings are activated, typically with a small crystal of iodine. A solution of 1-bromo-5-chloropentane (B104276) in an anhydrous ether solvent (such as tetrahydrofuran (B95107) (THF) or toluene) is then added dropwise to the magnesium suspension.[1] The reaction is initiated and maintained at a controlled temperature, often between -15°C and 25°C, to ensure the formation of the Grignard reagent, 5-chloro-1-pentylmagnesium bromide.[1]

Step 2: Condensation Reaction In a separate dry reactor, also under nitrogen, a solution of diethyl oxalate in an anhydrous solvent is cooled to a low temperature, typically -15°C. The prepared Grignard reagent solution is then added dropwise to the diethyl oxalate solution while maintaining the low temperature to control the exothermic reaction.[1]

Step 3: Workup and Extraction Upon completion of the condensation reaction, the mixture is quenched by the slow addition of a dilute acid, such as sulfuric acid or hydrochloric acid, while keeping the temperature low.[1] This step is crucial for hydrolyzing the intermediate magnesium salt. The pH of the solution is then carefully neutralized to approximately 7 using a base, such as a saturated sodium bicarbonate solution.[1]

The neutralized mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is typically extracted multiple times with an organic solvent (e.g., toluene, diethyl ether, or ethyl acetate) to maximize product recovery.[1] The combined organic layers are then washed with brine, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[1]

Step 4: Purification The crude product is often purified by vacuum distillation or rectification to obtain high-purity this compound.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data reported in various synthetic protocols for this compound.

ParameterValueNotes
Reactants
1-bromo-5-chloropentane1.0 equivalentStarting material for the Grignard reagent.
Magnesium1.1 - 1.2 equivalentsShould be in excess to ensure full conversion.
Diethyl oxalate1.0 - 1.2 equivalentsReacts with the Grignard reagent.
Solvents
Anhydrous THF or TolueneVariesUsed for both Grignard and condensation steps.
Reaction Conditions
Grignard Formation Temp.-15°C to 25°CTemperature control is critical to minimize side reactions.
Condensation Reaction Temp.-15°C to -5°CLow temperature is necessary to control the reaction rate.
Workup Reagents
Dilute Sulfuric AcidAs neededTo quench the reaction and adjust pH to ~2.
Sodium Bicarbonate SolutionAs neededTo neutralize the acidic solution to pH ~7.
Yield and Purity
Crude Yield~80-90%Varies depending on reaction scale and conditions.
Final Yield (after purification)55% - 70%Overall yield of the multi-step process.
Purity (GC)>98%Purity of the final product after distillation.[1]

Troubleshooting Guide

Grignard Reaction Stage

Q1: The Grignard reaction is not initiating.

A1:

  • Moisture Contamination: The most common issue is the presence of moisture, which quenches the Grignard reagent as it forms. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert gas like nitrogen. Solvents must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings may be passivated by oxidation. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.

  • Starting Halide: While 1-bromo-5-chloropentane is commonly used, primary alkyl chlorides can be less reactive. If using a chloride, initiation might be more sluggish.

Q2: The reaction mixture turns cloudy and black, and the yield is low.

A2: This often indicates side reactions, primarily Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.

  • Slow Addition: Add the 1-bromo-5-chloropentane solution very slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain the recommended temperature range. Overheating can promote side reactions.

Condensation and Workup Stage

Q3: A thick, unfilterable precipitate forms during the workup.

A3: This is likely due to the formation of insoluble magnesium salts, such as magnesium hydroxide.

  • Acidic Quench: Use a dilute acidic solution (e.g., 1M HCl or 10% H₂SO₄) or a saturated aqueous solution of ammonium (B1175870) chloride for quenching. These reagents form more soluble magnesium salts.

  • Sufficient Acid: Ensure enough acid is added to dissolve all the magnesium salts before neutralization.

Q4: An emulsion forms during the extraction process.

A4: Emulsions are common when dealing with crude reaction mixtures containing salts and other byproducts.

  • Brine Wash: After the initial separation, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and helps to break up emulsions.

  • Patience and Gentle Mixing: Allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.

  • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help.

Q5: The final product purity is low after distillation.

A5:

  • Incomplete Reaction: If the Grignard or condensation reactions were incomplete, unreacted starting materials or intermediates will contaminate the product. Monitor the reaction progress by TLC or GC if possible.

  • Side Products: Side reactions during the Grignard formation or condensation can lead to impurities with boiling points close to the product. Careful fractional distillation is required.

  • Thermal Decomposition: The product is a β-keto ester, which can be sensitive to high temperatures. Ensure the vacuum distillation is performed at the lowest possible temperature to prevent decomposition.

Experimental Workflow Diagram

experimental_workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_condensation Step 2: Condensation cluster_workup Step 3: Workup & Extraction cluster_purification Step 4: Purification start Flame-dried Glassware (Nitrogen Atmosphere) mg Magnesium Turnings start->mg grignard_reaction Grignard Reaction (-15°C to 25°C) mg->grignard_reaction halide 1-bromo-5-chloropentane in Anhydrous Solvent halide->grignard_reaction condensation_reaction Condensation (-15°C) grignard_reaction->condensation_reaction Add Grignard Reagent Dropwise diethyl_oxalate Diethyl Oxalate in Anhydrous Solvent diethyl_oxalate->condensation_reaction quench Quench with Dilute Acid condensation_reaction->quench neutralize Neutralize with NaHCO3 Solution quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry crude_product Crude Product wash_dry->crude_product distillation Vacuum Distillation crude_product->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Navigating the Industrial Scale-Up of Ethyl 7-chloro-2-oxoheptanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The industrial production of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the synthesis of pharmaceuticals like Cilastatin, presents a unique set of challenges for researchers and drug development professionals.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of its synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the production of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield of Grignard Reagent Moisture in the reaction system: Grignard reagents are highly sensitive to moisture, which can quench the reaction.Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] Use anhydrous solvents.
Impure magnesium: The surface of the magnesium turnings may be oxidized.Activate the magnesium turnings prior to the reaction. This can be done by methods such as stirring with a small amount of iodine or 1,2-dibromoethane.
Difficulty initiating the reaction: The reaction between the organohalide and magnesium fails to start.Add a small crystal of iodine or a few drops of a pre-formed Grignard reagent to initiate the reaction. Gentle heating may also be applied, but with caution.
Low Overall Yield of this compound Side reactions: The Grignard reagent can react with the ester group of the product or undergo Wurtz coupling.[2]Maintain a low reaction temperature, typically between -30°C and 15°C, during the Grignard formation and subsequent condensation reaction.[1] The slow, controlled addition of reagents is also crucial.
Decomposition of the Grignard reagent: The reagent may not be stable at higher temperatures.The reaction should be carried out at low temperatures to prevent the decomposition of the Grignard reagent.[1][2]
Product Impurities Formation of byproducts: Unreacted starting materials and byproducts from side reactions can contaminate the final product.A multi-step purification process involving condensation with a hydrazine (B178648) compound followed by hydrolysis and rectification can be employed to improve purity.[1]
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using techniques like TLC or GC to ensure the complete consumption of starting materials before workup.
Difficulties with Solvent Selection Safety and environmental concerns with ether solvents: Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are effective but pose safety risks due to their volatility and potential for peroxide formation.[1][2]Consider using alternative solvents like toluene (B28343). While Grignard reagent formation in toluene can be more challenging, the use of additives or initiators can facilitate the reaction.[1][2] A mixed solvent system, such as THF and toluene, can also be employed to balance reactivity and safety.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method involves the Grignard reaction of 1-bromo-5-chloropentane (B104276) with magnesium to form the corresponding Grignard reagent. This is followed by a condensation reaction with diethyl oxalate (B1200264) to yield the crude product, which is then purified.[1][2]

Q2: What are the critical reaction conditions to control during the Grignard reaction step?

A2: Strict anhydrous conditions and an inert atmosphere (nitrogen protection) are paramount.[1] The reaction temperature should be carefully controlled, typically at low temperatures (-30°C to 15°C), to minimize side reactions and prevent the decomposition of the Grignard reagent.[1][2]

Q3: How can the purity of the final product be improved?

A3: A purification method involving reaction of the crude product with a hydrazine compound to form a derivative, followed by hydrolysis and rectification, has been shown to be effective in increasing the purity of this compound.[1]

Q4: Are there alternative, safer solvents to ethers for this synthesis?

A4: Yes, toluene is a viable alternative to ether solvents and offers safety advantages.[1][2] However, the formation of the Grignard reagent in toluene can be more difficult. The use of a co-solvent like THF to initiate the reaction before switching to toluene is a practical approach.[1]

Q5: What kind of yields can be expected with an optimized process?

A5: While older methods reported yields around 43%, modern optimized processes can achieve significantly higher yields.[1] For instance, a method utilizing a flow-type microfine reaction flow path has reported yields as high as 90%.[3] Another patented method claims a product purity of over 98% with a high yield.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a generalized representation based on common methodologies described in the literature.[1][2]

Step 1: Grignard Reagent Formation

  • All glassware must be thoroughly dried in an oven and assembled under a nitrogen atmosphere.

  • Magnesium turnings are placed in a reaction flask.

  • A small amount of an initiator (e.g., iodine or 1,2-dibromoethane) may be added to activate the magnesium.

  • A solution of 1-bromo-5-chloropentane in an anhydrous ether solvent (e.g., THF or a THF/toluene mixture) is added dropwise to the magnesium suspension.

  • The reaction temperature is maintained between -30°C and 15°C.[1]

  • The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent.

Step 2: Condensation Reaction

  • A separate reaction flask is charged with diethyl oxalate and an anhydrous solvent.

  • The solution is cooled to a low temperature (e.g., -50°C to 30°C).[2]

  • The prepared Grignard reagent solution is added dropwise to the diethyl oxalate solution while maintaining the low temperature.

  • After the addition is complete, the reaction is stirred for a specified time to ensure completion.

Step 3: Workup and Purification

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by distillation or by a chemical purification process involving a hydrazine derivative.[1]

Process Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

G start Start: Raw Materials (1-bromo-5-chloropentane, Mg, Diethyl oxalate) grignard Step 1: Grignard Reaction - Anhydrous conditions - Inert atmosphere - Low temperature start->grignard condensation Step 2: Condensation - Low temperature addition grignard->condensation workup Step 3: Aqueous Workup - Quenching - Extraction condensation->workup purification Step 4: Purification - Distillation or - Chemical purification workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound production.

References

Technical Support Center: Stabilizing Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 7-chloro-2-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this versatile reagent. Due to its reactive nature, understanding the stability of this compound is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8°C). To prevent degradation from light, it is recommended to use an amber vial or store the container in the dark.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor influencing the stability of this compound. It is most stable under acidic conditions (pH < 5). As the pH increases towards neutral and basic conditions, the rate of hydrolysis and other degradation reactions significantly increases.

Q3: Is this compound sensitive to air and moisture?

A3: Yes, the compound is sensitive to both air and moisture. Exposure to atmospheric moisture can lead to hydrolysis of the ester and reaction at the alpha-chloro ketone moiety. It is recommended to handle the compound under an inert atmosphere and use anhydrous solvents.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways include hydrolysis of the ethyl ester to the corresponding carboxylic acid, and reactions at the α-chloro ketone, which can include hydrolysis to the α-hydroxy ketone and base-mediated cyclization or rearrangement reactions. Polymerization or self-condensation can also occur, often initiated by light, heat, or impurities.

Q5: If the compound is a liquid at room temperature, how should I store and handle small quantities?

A5: If you are working with the neat liquid, it is advisable to handle it under an inert atmosphere. For easier handling of small quantities and to minimize repeated exposure of the bulk material to the atmosphere, consider preparing aliquots in a glove box or under a stream of inert gas. Alternatively, a stock solution can be prepared in a suitable anhydrous, aprotic solvent (e.g., toluene, THF, or dichloromethane) and stored under an inert atmosphere at low temperature.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of starting material. 1. Verify the purity of this compound before each use using a suitable analytical method (e.g., GC or HPLC).2. Ensure the compound has been stored under the recommended conditions (refrigerated, inert atmosphere, protected from light).3. Prepare solutions of the compound immediately before use.
Appearance of a new peak in HPLC/GC analysis corresponding to a more polar compound. Hydrolysis. 1. Use freshly distilled or commercially available anhydrous solvents.2. Handle the compound and set up reactions under an inert atmosphere (argon or nitrogen).3. During aqueous workups, maintain acidic conditions (pH 3-5) and minimize contact time with water.
Low or no recovery of the compound after basic workup. Base-mediated degradation. 1. Avoid basic conditions where possible. If a basic wash is necessary, use a mild, non-nucleophilic base and perform the extraction quickly at low temperatures.2. Consider alternative purification methods that do not involve basic conditions, such as chromatography on silica (B1680970) gel.
Discoloration of the material (e.g., turning yellow or brown) upon storage. Polymerization or self-condensation. 1. Store in an amber vial or otherwise protect from light.2. Ensure the material is of high purity; consider re-purification if necessary.3. Store at lower temperatures (e.g., -20°C) for long-term storage.

Data Presentation

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.
Light Protect from Light (Amber Vial)To prevent potential photolytic degradation.
Container Tightly SealedTo prevent ingress of moisture and air.
Illustrative Stability Data

The following table provides illustrative data on the stability of this compound under various conditions. Note: These values are for guidance purposes and are not based on specific experimental data for this molecule. A forced degradation study is recommended to determine the actual stability profile.

Condition Parameter Time Purity (%) Major Degradant(s)
Recommended Storage 2-8°C, Inert Atmosphere, Dark12 months>98%Not detected
Accelerated Storage 25°C / 60% RH3 months~95%Hydrolysis products
Forced Degradation 40°C, Ambient Atmosphere1 month~85%Hydrolysis and oxidation products
Acidic Hydrolysis 0.1 M HCl at 60°C24 hours~90%7-chloro-2-oxoheptanoic acid
Basic Hydrolysis 0.1 M NaOH at 25°C1 hour<10%Multiple degradation products
Photostability ICH Q1B Option 224 hours~97%Minor unidentified degradants

Experimental Protocols

Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and monitor its degradation over time.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 7 days. Prepare a 1 mg/mL solution of the stressed sample in acetonitrile for HPLC analysis.

  • Photostability: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by the HPLC method described in Protocol 1. An HPLC-MS method can be used for the identification of degradation products.

Visualizations

Degradation Pathway

A This compound B 7-chloro-2-oxoheptanoic acid + Ethanol A->B Hydrolysis (H₂O, Acid/Base) C Ethyl 7-hydroxy-2-oxoheptanoate A->C Hydrolysis of C-Cl bond D Polymerization/Self-condensation Products A->D Light, Heat, Impurities E Base-mediated Rearrangement Products A->E Base

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC/GC) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Repurify or Obtain New Batch purity_ok->repurify No check_storage Review Storage Conditions purity_ok->check_storage Yes repurify->check_purity storage_ok Stored at 2-8°C, Inert Atmosphere, Dark? check_storage->storage_ok correct_storage Implement Correct Storage storage_ok->correct_storage No review_protocol Review Experimental Protocol storage_ok->review_protocol Yes correct_storage->check_purity protocol_ok Used Anhydrous Solvents? Avoided Base? review_protocol->protocol_ok modify_protocol Modify Protocol protocol_ok->modify_protocol No proceed Proceed with Experiment protocol_ok->proceed Yes modify_protocol->review_protocol

Caption: Workflow for troubleshooting inconsistent experimental results.

Storage Condition Selection Guide

start Received this compound duration Storage Duration? start->duration short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long short_term_storage Store at 2-8°C under Nitrogen/Argon in a sealed amber vial. short_term->short_term_storage long_term_storage Aliquot into smaller vials under inert atmosphere. Store at 2-8°C (or -20°C for extended periods) in sealed amber vials. long_term->long_term_storage handling Handling for Use short_term_storage->handling long_term_storage->handling use Allow to warm to room temperature before opening. Handle under inert atmosphere. Use anhydrous solvents. handling->use

Caption: Decision guide for selecting appropriate storage conditions.

Validation & Comparative

Comparative Analytical Characterization of Ethyl 7-chloro-2-oxoheptanoate and Its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of starting materials and intermediates is paramount to ensure the purity, consistency, and safety of the final active pharmaceutical ingredient (API). Ethyl 7-chloro-2-oxoheptanoate is a key intermediate in the synthesis of several pharmaceuticals, most notably the renal dehydropeptidase inhibitor Cilastatin, which is often co-administered with the antibiotic imipenem. This guide provides an objective comparison of the analytical characterization of this compound and two viable alternatives, Ethyl 7-bromoheptanoate and Methyl 7-chloro-7-oxoheptanoate. The comparison is supported by a summary of their physicochemical properties and detailed experimental protocols for their analysis.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of this compound and its alternatives is presented below. These parameters are fundamental for the initial identification and handling of the compounds.

PropertyThis compoundEthyl 7-bromoheptanoateMethyl 7-chloro-7-oxoheptanoate
Molecular Formula C₉H₁₅ClO₃[1][2]C₉H₁₇BrO₂[3]C₈H₁₃ClO₃[4]
Molecular Weight 206.66 g/mol [2]237.13 g/mol [3]192.64 g/mol [4]
Appearance Colorless to Light orange to Yellow clear liquid[5]--
Boiling Point ---
Density ---
Solubility ---
Refractive Index ---
CAS Number 78834-75-0[1][2]29823-18-5[3]35444-47-4[4]

Experimental Data Comparison

¹H NMR Spectral Data of Ethyl 7-bromoheptanoate
ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a4.12Quartet (q)7.12H
H-b1.25Triplet (t)7.13H
H-c2.28Triplet (t)7.52H
H-d1.62Quintet (p)7.52H
H-e1.30 - 1.45Multiplet (m)-4H
H-f1.85Quintet (p)7.02H
H-g3.40Triplet (t)6.82H

Data sourced from BenchChem.[6]

¹³C NMR Spectral Data of Ethyl 7-bromoheptanoate
Carbon AtomChemical Shift (ppm)
C-1173.8
C-260.2
C-314.3
C-434.4
C-524.9
C-628.7
C-728.0
C-833.8
C-932.5

Data sourced from BenchChem.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these halo-keto esters are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and determine the purity of the compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard proton pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 5 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Spectral Width: 0 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation (Neat Liquid):

  • Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

  • Acquire a background spectrum of the clean KBr/NaCl plates.

  • Mount the sample in the spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Identify the characteristic absorption bands for functional groups such as C=O (ester and ketone), C-O, and C-Cl/C-Br.

  • Compare the obtained spectrum with reference spectra if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the compound and identify any volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Data Analysis:

  • Analyze the total ion chromatogram (TIC) to assess the purity of the sample.

  • Identify the main peak corresponding to the target compound.

  • Analyze the mass spectrum of the main peak and compare the fragmentation pattern with the expected structure.

  • Identify any impurity peaks by analyzing their mass spectra and comparing them to a spectral library.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the analytical characterization of this compound and its alternatives. This systematic approach ensures a thorough and reliable characterization of the compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_report Final Characterization Sample This compound or Alternative NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS Structure Structural Elucidation & Purity Assessment NMR->Structure Functional Functional Group Identification IR->Functional Purity Purity and Impurity Profiling GCMS->Purity Report Comprehensive Analytical Report Structure->Report Functional->Report Purity->Report

Caption: A logical workflow for the comprehensive analytical characterization of halo-keto esters.

Conclusion

The analytical characterization of this compound and its alternatives is crucial for ensuring the quality and consistency of pharmaceutical manufacturing processes. While all three compounds share structural similarities, their distinct halogen and ester groups will result in unique spectral fingerprints. A combination of NMR and IR spectroscopy, along with GC-MS, provides a robust analytical toolkit for the unambiguous identification, structural elucidation, and purity assessment of these important synthetic intermediates. The provided experimental protocols offer a standardized approach for obtaining high-quality, reproducible data, which is essential for regulatory compliance and the successful development of safe and effective medicines.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the synthesis of various organic compounds, including the renal dehydropeptidase inhibitor, Cilastatin.[1] Understanding the spectral characteristics of this molecule is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to show six distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the ester, ketone, and chloro functional groups.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a~1.30Triplet (t)3H
H-b~4.25Quartet (q)2H
H-c~2.80Triplet (t)2H
H-d~1.70Quintet (quin)2H
H-e~1.50Quintet (quin)2H
H-f~3.55Triplet (t)2H

Predicted data is based on standard chemical shift values for similar functional groups.[2][3][4]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display nine unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Assignment Predicted Chemical Shift (δ, ppm)
C-1~202
C-2~161
C-3~38
C-4~23
C-5~32
C-6~26
C-7~45
C-a~62
C-b~14

Predicted data is based on typical chemical shift ranges for ketones, esters, and alkyl chlorides.[5][6][7]

Comparative Analysis: Ethyl 7-bromo-2-oxoheptanoate

To understand the effect of the halogen substituent on the NMR spectra, a comparison with the brominated analog, Ethyl 7-bromo-2-oxoheptanoate, is presented. The primary difference will be observed in the chemical shifts of the protons and carbons at or near the C-7 position due to the different electronegativity and shielding effects of bromine compared to chlorine.

Signal This compound (Predicted δ, ppm) Ethyl 7-bromo-2-oxoheptanoate (Predicted δ, ppm) Reason for Difference
H-f (CH₂-X)~3.55~3.40Chlorine is more electronegative than bromine, causing greater deshielding of adjacent protons.
C-7 (CH₂-X)~45~33The higher electronegativity of chlorine results in a more downfield chemical shift for the attached carbon.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Reference: TMS at 0.00 ppm

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Reference: CDCl₃ at 77.16 ppm.[5][7]

Workflow for NMR Structural Elucidation

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Phase & Baseline Correction D->F E->F G Integrate 1H Signals F->G H Peak Picking (1H & 13C) G->H I Assign Chemical Shifts H->I J Analyze Splitting Patterns I->J K Correlate 1H and 13C Data J->K L Structure Confirmation K->L

Caption: Workflow for NMR analysis of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. The predicted data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating efficient and accurate structural analysis.

References

Comparative Guide to Monitoring the Synthesis of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for monitoring the reaction progress of Ethyl 7-chloro-2-oxoheptanoate synthesis. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the renal dehydropeptidase inhibitor, Cilastatin.[1][2] Accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity.[2][3]

Section 1: HPLC Analysis for Reaction Monitoring

HPLC is a powerful and widely used technique for monitoring organic reactions due to its high resolution, sensitivity, and quantitative capabilities.[4] For the analysis of the synthesis of this compound, typically a Grignard reaction between 1-bromo-5-chloropentane (B104276) and diethyl oxalate, HPLC allows for the separation and quantification of the starting materials, the desired product, and any potential byproducts.[1][5]

Experimental Protocol: HPLC Method

A generalized HPLC protocol for monitoring the reaction is outlined below. Optimization of these parameters may be required based on the specific reaction conditions and available instrumentation.

Parameter Condition Justification
Stationary Phase C18 (Reversed-Phase)Provides good retention and separation for moderately polar organic compounds like the target analyte and starting materials.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is often necessary to resolve components with a range of polarities, from the non-polar starting materials to the more polar product and potential byproducts.
Detection UV at 210 nm or 254 nmThe ester and keto functional groups in the analyte and starting materials exhibit UV absorbance. 210 nm generally provides higher sensitivity for these chromophores.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Injection Volume 5-20 µLDependent on the concentration of the reaction mixture and the sensitivity of the detector.
Column Temperature 25-40 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.
Data Presentation: HPLC Reaction Monitoring

The progress of the reaction can be monitored by taking aliquots at specific time intervals, quenching the reaction, and analyzing the samples by HPLC. The data can be presented in a table to track the disappearance of reactants and the formation of the product.

Time (min) Peak Area - 1-bromo-5-chloropentane Peak Area - Diethyl oxalate Peak Area - this compound % Conversion (Product)
0100,000120,00000
1575,00090,00025,00025
3050,00060,00050,00050
6025,00030,00075,00075
1205,0006,00095,00095

Note: Peak areas are arbitrary units and should be calibrated with standards for accurate quantification. Percent conversion can be estimated based on the relative peak areas. A method for converting HPLC peak area to concentration using nonlinear regression without analytical standards has been described.[6]

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_reaction Reaction cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Reaction Sample Take Aliquot Start->Sample Quench Quench Reaction Sample->Quench Inject Inject into HPLC Quench->Inject Separate Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC monitoring of the reaction.

Section 2: Alternative Methods for Reaction Monitoring

While HPLC is a robust technique, other methods can also be employed for monitoring the synthesis of this compound, each with its own advantages and limitations.

Comparison of Analytical Techniques
Technique Principle Advantages Disadvantages Applicability to this Reaction
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.Potentially suitable if reactants and products are sufficiently volatile and thermally stable. A patent mentions GC for purity detection.[5]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a solid stationary phase.Simple, fast, and inexpensive for qualitative analysis.Not quantitative; lower resolution than HPLC.Excellent for quick qualitative checks of reaction completion and spotting byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be quantitative. Online NMR offers real-time monitoring.[7][8]Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals.Can be used to follow the disappearance of reactant signals and the appearance of product signals.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast and can be used for in-situ, real-time monitoring.Less specific than NMR; difficult to quantify individual components in a complex mixture.Can monitor the disappearance of the C=O stretch of the starting ester and the appearance of the new C=O stretches of the product.
Sequential Injection Chromatography (SIC) A newer separation technique with advantages in simplicity and cost.[9]Inexpensive, portable, and easy to use with rapid analysis times.[9]May have lower resolution and sensitivity compared to HPLC.[9]A potential alternative for rapid, at-line monitoring where high resolution is not critical.
Experimental Protocol: Thin-Layer Chromatography (TLC)

TLC is a practical alternative for rapid, qualitative monitoring.

Parameter Condition
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 v/v)
Visualization UV light (254 nm) and/or staining (e.g., potassium permanganate)

Procedure:

  • Spot a small amount of the reaction mixture onto the TLC plate alongside spots of the starting materials.

  • Develop the plate in the mobile phase.

  • Visualize the spots under UV light and/or with a staining agent.

  • The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Decision-Making Flowchart for Method Selection

Method_Selection Start Need to Monitor Reaction? Qualitative Qualitative or Quantitative? Start->Qualitative TLC Use TLC Qualitative->TLC Qualitative HPLC_GC Use HPLC or GC Qualitative->HPLC_GC Quantitative RealTime Real-time Monitoring? HPLC_GC->RealTime Online_NMR_IR Use Online NMR or IR RealTime->Online_NMR_IR Yes Structural Need Structural Info? RealTime->Structural No Structural->HPLC_GC No NMR Use NMR Structural->NMR Yes

Caption: Decision-making flowchart for selecting a monitoring method.

Conclusion

For quantitative and detailed analysis of the synthesis of this compound, HPLC is the recommended method due to its high resolution and quantitative accuracy. However, for rapid, qualitative assessments of reaction progress, TLC provides a simple and cost-effective alternative . The choice of analytical technique will ultimately depend on the specific requirements of the research, including the need for quantitative data, real-time monitoring, and structural information. For process development where detailed kinetic and mechanistic understanding is crucial, a combination of techniques, such as online NMR and HPLC, can provide a comprehensive view of the reaction dynamics.[8]

References

A Comparative Guide to the Synthetic Routes of Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Ethyl 7-chloro-2-oxoheptanoate, a crucial building block in the synthesis of pharmaceuticals like the renal dehydropeptidase inhibitor Cilastatin, can be prepared through various synthetic pathways.[1][2][3] This guide provides an objective comparison of the most common synthetic routes, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Strategies

The synthesis of this compound has been approached through several distinct strategies. The most prevalent and commercially significant method involves a Grignard reaction.[1][2][4] Alternative, though less common, routes have also been described, starting from precursors such as methyl acetoacetate (B1235776) or 1,3-dimercaptopropane.[1][4] A more recent two-step approach has also been patented.[5]

Route 1: Grignard Reaction with Diethyl Oxalate (B1200264) or its Derivatives

This is the most widely documented and industrially applied method for synthesizing this compound. The general strategy involves the formation of a Grignard reagent from a 5-halopentyl chloride, which then undergoes a nucleophilic addition to an oxalate derivative.

A common starting material for the Grignard reagent is 1-bromo-5-chloropentane (B104276).[1][2][4] The Grignard reagent is then reacted with diethyl oxalate to yield the target molecule after an acidic workup.[1][4] Variations of this method aim to improve yield and purity by optimizing reaction conditions, such as using a mixed solvent system of ether and toluene (B28343) or adding an organic base to suppress side reactions like the Wurtz coupling.[1][4] A flow chemistry approach has also been reported to significantly improve yield and reduce reaction time.

Another variation of the Grignard route involves the use of ethyloxalylmonochloride instead of diethyl oxalate.[2][6] This method is claimed to result in higher purity and yield.[2][6]

Route 2: Synthesis from Methyl Acetoacetate

This route is described as a longer synthetic pathway with a moderate overall yield.[1][4] While specific details of the multi-step synthesis are not fully elaborated in the reviewed literature, it is noted to have a total recovery of approximately 60-63%.[1] The longer production cycle is a significant drawback of this method.[1]

Route 3: Synthesis from 1,3-Dimercaptopropane

This pathway is reported to have a higher total recovery of around 70%.[1][4] However, it is associated with significant environmental pollution and high production costs due to expensive and malodorous reagents.[4]

Route 4: Two-Step Synthesis from 6-Chloroacetyl Chloride

A patented method describes a two-step synthesis starting from 6-chloroacetyl chloride.[5] This route involves a nucleophilic substitution with a cyanide source to form an acyl cyanide, followed by hydrolysis and esterification.[5] This method is claimed to be easily controllable, low-cost, and high-yielding.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthetic routes to this compound.

Synthetic RouteStarting MaterialsKey ReagentsReported YieldReported PurityKey AdvantagesKey Disadvantages
Grignard Reaction (Batch) 1-bromo-5-chloropentaneMagnesium, Diethyl Oxalate~43%>98% (with purification)[2]Short, simple reactionHarsh, anhydrous conditions, potential for side reactions
Grignard Reaction (Flow) 1-bromo-5-chloropentaneMagnesium, Diethyl Oxalate90%Not specifiedHigh yield, short reaction timeRequires specialized equipment
From Methyl Acetoacetate Methyl acetoacetateNot fully specified60-63%Not specifiedModerate yieldLong synthetic route, long production cycle[1]
From 1,3-Dimercaptopropane 1,3-dimercaptopropaneNot fully specified~70%Not specifiedHigher yieldSerious pollution, high cost, malodorous reagents[4]
From 6-Chloroacetyl Chloride 6-chloroacetyl chlorideNucleophilic cyanide, Acid, EthanolHigh (not quantified)Not specifiedFew side reactions, low cost, simple workup[5]Newer, less documented method

Experimental Protocols

General Grignard Reaction Protocol (Batch Synthesis)

This protocol is a generalized representation based on the procedures described in various patents.[1][2][4]

  • Grignard Reagent Preparation: In a dry four-neck flask under a nitrogen atmosphere, magnesium turnings are activated, typically with a small amount of an initiator like iodine or 1,2-dibromoethane (B42909) in an anhydrous ether solvent (e.g., THF, benzene/organic base mixture).[1] A solution of 1-bromo-5-chloropentane in the same anhydrous solvent is then added dropwise, maintaining the reaction temperature between -50°C and 50°C.[1] The reaction is monitored until the magnesium is consumed.

  • Addition Reaction: The prepared Grignard solution is then added dropwise to a solution of diethyl oxalate in an anhydrous solvent at a low temperature, typically between -50°C and 30°C.[1]

  • Workup and Purification: The reaction mixture is quenched with an acid (e.g., dilute hydrochloric acid or sulfuric acid).[1][4] The organic layer is separated, washed (e.g., with a sodium bicarbonate solution and brine), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[1] The crude product is then purified by distillation.[1]

Visualizing the Synthetic Pathways

To better illustrate the primary synthetic strategies, the following diagrams outline the reaction workflows.

Grignard_Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Purification 1_bromo_5_chloropentane 1-bromo-5-chloropentane Grignard_Reagent 5-chloro-pentylmagnesium bromide 1_bromo_5_chloropentane->Grignard_Reagent Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Intermediate Intermediate Adduct Grignard_Reagent->Intermediate Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Workflow for the Grignard-based synthesis of this compound.

Alternative_Routes_Comparison cluster_routes Alternative Synthetic Pathways Start Starting Material Methyl_Acetoacetate Methyl Acetoacetate Dimercaptopropane 1,3-Dimercaptopropane Chloroacetyl_Chloride 6-Chloroacetyl Chloride Final_Product This compound Methyl_Acetoacetate->Final_Product Multi-step (Longer Route) Dimercaptopropane->Final_Product Multi-step (High Pollution) Chloroacetyl_Chloride->Final_Product Two-step (Cost-effective)

Caption: Comparison of alternative starting points for the synthesis.

References

A Comparative Guide to Ethyl 7-chloro-2-oxoheptanoate and Ethyl 7-bromo-2-oxoheptanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 7-chloro-2-oxoheptanoate and its bromo-analog, Ethyl 7-bromo-2-oxoheptanoate, as key intermediates in organic synthesis. While direct comparative studies are limited, this document leverages available experimental data and fundamental principles of chemical reactivity to offer insights into their respective performance, applications, and synthetic protocols.

Introduction

Ethyl 7-halo-2-oxoheptanoates are valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of a halogen at the 7-position and a keto-ester functionality provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. This compound is a well-documented precursor to Cilastatin, a renal dehydropeptidase inhibitor. While less information is available specifically for Ethyl 7-bromo-2-oxoheptanoate, its dimethylated analog is a key intermediate in the synthesis of Bempedoic acid, a lipid-lowering agent.[1][2] This guide will compare their synthesis and anticipated reactivity to aid researchers in selecting the appropriate reagent for their synthetic goals.

Synthesis of Ethyl 7-halo-2-oxoheptanoates

The primary route for the synthesis of these compounds involves a Grignard reaction.

This compound

The synthesis of this compound is typically achieved through the Grignard reaction of 1-bromo-5-chloropentane (B104276) with diethyl oxalate (B1200264). The Grignard reagent is selectively formed at the more reactive carbon-bromine bond, leaving the chloro group intact for subsequent reactions.

Anticipated Synthesis of Ethyl 7-bromo-2-oxoheptanoate

A similar Grignard-based approach would be employed for the bromo-analog. This would likely involve the reaction of a Grignard reagent derived from a dihaloalkane with diethyl oxalate. A plausible starting material would be 1,5-dibromopentane (B145557), where one bromine atom is converted to the Grignard reagent, and the other remains for further functionalization.

Logical Synthesis Workflow:

cluster_chloro Synthesis of this compound cluster_bromo Anticipated Synthesis of Ethyl 7-bromo-2-oxoheptanoate chloro_start 1-bromo-5-chloropentane chloro_grignard Grignard Formation (Mg, THF) chloro_start->chloro_grignard chloro_reagent 5-chloro-pentylmagnesium bromide chloro_grignard->chloro_reagent chloro_addition Addition to Diethyl Oxalate chloro_reagent->chloro_addition chloro_product This compound chloro_addition->chloro_product bromo_start 1,5-dibromopentane bromo_grignard Grignard Formation (Mg, THF) bromo_start->bromo_grignard bromo_reagent 5-bromo-pentylmagnesium bromide bromo_grignard->bromo_reagent bromo_addition Addition to Diethyl Oxalate bromo_reagent->bromo_addition bromo_product Ethyl 7-bromo-2-oxoheptanoate bromo_addition->bromo_product

Caption: Comparative synthetic pathways for Ethyl 7-halo-2-oxoheptanoates.

Reactivity Comparison: Chloro vs. Bromo

The key difference in the utility of these two reagents lies in the reactivity of the carbon-halogen bond in subsequent nucleophilic substitution reactions.

General Principles of Alkyl Halide Reactivity:

In nucleophilic substitution reactions, the leaving group ability of the halide is crucial. For halogens, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This is due to the larger size and greater polarizability of the heavier halide ions, which allows them to better stabilize the negative charge as they depart. Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, making alkyl bromides generally more reactive than alkyl chlorides in Sₙ2 reactions.

Comparative Reactivity Diagram:

cluster_reactivity Nucleophilic Substitution Reactivity cluster_chloro This compound cluster_bromo Ethyl 7-bromo-2-oxoheptanoate chloro_reagent R-Cl chloro_ts Transition State (Higher Energy) chloro_reagent->chloro_ts Slower Reaction bromo_reagent R-Br chloro_product Product chloro_ts->chloro_product bromo_ts Transition State (Lower Energy) bromo_reagent->bromo_ts Faster Reaction bromo_product Product bromo_ts->bromo_product

Caption: Energy profile comparison for Sₙ2 reactions.

Data Presentation

FeatureThis compoundEthyl 7-bromo-2-oxoheptanoate (Anticipated)
Molecular Formula C₉H₁₅ClO₃[3]C₉H₁₅BrO₃
Molecular Weight 206.66 g/mol [3]251.12 g/mol
Typical Synthesis Grignard reaction of 1-bromo-5-chloropentane with diethyl oxalate.Grignard reaction of 1,5-dibromopentane with diethyl oxalate.
Primary Application Precursor for Cilastatin.Potential precursor for various pharmaceuticals, similar to its dimethylated analog used for Bempedoic acid.[1][2]
Reactivity in Sₙ2 Less reactive due to stronger C-Cl bond.More reactive due to weaker C-Br bond and better leaving group ability of bromide.
Advantages Greater stability, potentially allowing for a wider range of reaction conditions without unwanted side reactions at the halogenated site.Higher reactivity allows for milder reaction conditions and faster reaction times in nucleophilic substitution steps.
Disadvantages Requires harsher conditions (higher temperatures, stronger nucleophiles) for substitution reactions.Potentially lower stability and higher susceptibility to side reactions.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for similar Grignard reactions.

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl oxalate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-5-chloropentane in anhydrous THF dropwise to the magnesium suspension.

    • Maintain the reaction under a nitrogen atmosphere and control the rate of addition to sustain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of diethyl oxalate in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Conclusion

The choice between this compound and Ethyl 7-bromo-2-oxoheptanoate in a synthetic route depends on the specific requirements of the subsequent steps.

  • This compound is the reagent of choice when stability is paramount and harsher conditions can be tolerated in the substitution step. Its well-documented use in the synthesis of Cilastatin makes it a reliable intermediate.

  • Ethyl 7-bromo-2-oxoheptanoate , while not as extensively documented, is expected to be significantly more reactive. This makes it ideal for syntheses requiring mild conditions for nucleophilic substitution, potentially leading to higher yields and shorter reaction times. Researchers should consider this analog when the chloro-derivative proves to be too unreactive for a desired transformation.

This guide provides a framework for understanding the comparative utility of these two valuable synthetic intermediates. The provided protocols and reactivity principles should assist researchers in making informed decisions for their drug discovery and development projects.

References

Cost-benefit analysis of different "Ethyl 7-chloro-2-oxoheptanoate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Ethyl 7-chloro-2-oxoheptanoate, a crucial building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. This guide provides a detailed cost-benefit analysis of the most prominent methods, supported by experimental data and protocols to aid in the selection of the most suitable synthesis strategy.

At a Glance: Comparison of Synthesis Methods

Parameter Method 1: Grignard Reaction with Diethyl Oxalate (B1200264) Method 2: Grignard Reaction with Ethyloxalylmonochloride Method 3: From 6-chloroacetyl chloride
Starting Materials 1-bromo-5-chloropentane (B104276), Magnesium, Diethyl oxalate1-bromo-5-chloropentane, Magnesium, Ethyloxalylmonochloride6-chloroacetyl chloride, Cyanide source, Ethanol
Key Reagents Tetrahydrofuran (B95107) (THF) or BenzeneTetrahydrofuran (THF) or BenzenePhosphorus pentoxide (P2O5), Acid
Reported Yield ~55-63%[1][2]>60% with purity >98%[1]High (Specific yield not detailed in available literature)[3]
Reaction Conditions Low temperatures (-25°C to -5°C for addition)[4]Low temperatures (-15°C to -10°C for addition)Controlled conditions[3]
Number of Steps 2 (Grignard formation, Acylation)2 (Grignard formation, Acylation)2 (Cyanide formation, Hydrolysis/Esterification)[3]
Estimated Cost ModerateModerate to HighPotentially Low Cost[3]
Key Advantages Well-established, readily available starting materials.High purity and potentially higher yields.[1]Potentially low-cost starting material, fewer side reactions claimed.[3]
Key Disadvantages Potential for Wurtz side reactions, requires strict anhydrous conditions.[4]Ethyloxalylmonochloride is more expensive and moisture-sensitive.Lack of detailed public experimental protocols and yield data.

Method 1: Grignard Reaction with Diethyl Oxalate

This is a widely utilized and well-documented method for the synthesis of this compound. The reaction proceeds in two main stages: the formation of a Grignard reagent from 1-bromo-5-chloropentane and magnesium, followed by its reaction with diethyl oxalate.

Experimental Protocol:

Step 1: Preparation of Grignard Reagent In a flame-dried, four-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, 15g (0.63 mol) of magnesium turnings are placed. A solution of 1-bromo-5-chloropentane in anhydrous tetrahydrofuran (THF) is prepared. A small amount of this solution (e.g., 1 ml of 1-bromo-5-chloropentane in 20 ml of anhydrous THF) is added to the magnesium to initiate the reaction. Once the reaction begins, the remaining solution is added dropwise while maintaining the reaction temperature between -10°C and 25°C. The reaction mixture is stirred for an additional 5-10 hours after the addition is complete to ensure full formation of the Grignard reagent.[4]

Step 2: Acylation with Diethyl Oxalate The freshly prepared Grignard reagent is then added dropwise to a solution of diethyl oxalate in anhydrous THF, which has been pre-cooled to between -25°C and -5°C. The molar ratio of diethyl oxalate to 1-bromo-5-chloropentane is typically in the range of 1:1 to 2:1.[4] After the addition is complete, the reaction mixture is subjected to acidic hydrolysis, followed by neutralization, washing, and distillation to yield the final product.[4] Some protocols suggest a purification step involving a hydrazine (B178648) compound to improve purity and yield.[2]

Cost-Benefit Analysis:
  • Benefits: The starting materials, particularly diethyl oxalate, are relatively inexpensive and widely available. The procedure is well-established in the literature, providing a reliable synthetic route.

  • Drawbacks: Grignard reactions are notoriously sensitive to moisture and require strictly anhydrous conditions, which can be challenging on an industrial scale. A significant side reaction is the Wurtz coupling, which can reduce the yield and complicate purification.[4] The reported yields are moderate, typically around 55-63%.[1][2]

Method 2: Grignard Reaction with Ethyloxalylmonochloride

This method is a variation of the Grignard synthesis where the more reactive acylating agent, ethyloxalylmonochloride, is used instead of diethyl oxalate.

Experimental Protocol:

The preparation of the Grignard reagent is identical to Method 1.

Step 2: Acylation with Ethyloxalylmonochloride In a separate dry, four-necked flask under a nitrogen atmosphere, a solution of ethyloxalylmonochloride (e.g., 85g, 0.62 mol) in anhydrous THF (100 ml) is cooled to between -15°C and -10°C. The previously prepared Grignard solution is then added dropwise to this solution while maintaining the low temperature.[5] The workup procedure, including hydrolysis, neutralization, and purification, is similar to that of Method 1.

Cost-Benefit Analysis:
  • Benefits: The use of the more reactive ethyloxalylmonochloride can lead to higher yields (greater than 60%) and higher purity (greater than 98%) of the final product.[1] This can potentially reduce downstream purification costs.

  • Drawbacks: Ethyloxalylmonochloride is significantly more expensive than diethyl oxalate. It is also highly sensitive to moisture, requiring stringent handling and reaction conditions.

Method 3: Synthesis from 6-chloroacetyl chloride

A less commonly detailed but potentially advantageous route starts from 6-chloroacetyl chloride. This method is described as a two-step process.[3]

Proposed Synthetic Pathway:

Step 1: Formation of 6-chloroacetyl cyanide 6-chloroacetyl chloride is reacted with a first nucleophilic reagent, likely a cyanide source such as sodium cyanide, in the presence of a condensing agent and phosphorus pentoxide (P2O5) to yield 6-chloroacetyl cyanide.[3]

Step 2: Hydrolysis and Nucleophilic Substitution The intermediate, 6-chloroacetyl cyanide, is then subjected to hydrolysis under acidic conditions, followed by a nucleophilic substitution reaction with a second nucleophilic reagent to afford the final product, this compound.[3]

Cost-Benefit Analysis:
  • Benefits: A patent describing this method claims it is low-cost, has few side reactions, and results in a high yield.[3] 6-chloroacetyl chloride is a readily available and relatively inexpensive starting material.

Logical Workflow of Synthesis Method Selection

Synthesis_Comparison cluster_start Project Requirements cluster_methods Synthesis Route Evaluation cluster_analysis Cost-Benefit Analysis cluster_decision Decision start Define Synthesis Goals: - Target Yield - Purity Requirements - Budget Constraints - Scale of Production method1 Method 1: Grignard with Diethyl Oxalate start->method1 Evaluate method2 Method 2: Grignard with Ethyloxalylmonochloride start->method2 Evaluate method3 Method 3: From 6-chloroacetyl chloride start->method3 Evaluate cost1 Cost: Moderate Benefit: Well-established method1->cost1 cost2 Cost: Higher Benefit: High Purity/Yield method2->cost2 cost3 Cost: Potentially Low Benefit: Potentially High Yield method3->cost3 decision Select Optimal Synthesis Method cost1->decision cost2->decision cost3->decision

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the project, including budget, desired purity, and scale of production.

  • For cost-sensitive projects where moderate yields are acceptable , the Grignard reaction with diethyl oxalate (Method 1) represents a robust and well-understood choice.

  • When high purity and yield are the primary drivers , and the budget allows for more expensive reagents, the Grignard reaction with ethyloxalylmonochloride (Method 2) is a compelling option.

  • The synthesis from 6-chloroacetyl chloride (Method 3) presents a potentially highly efficient and low-cost alternative. However, the lack of detailed and validated experimental protocols in publicly available literature necessitates further research and development to confirm its viability and advantages.

Researchers and drug development professionals are encouraged to perform small-scale trials to validate these methods within their own laboratory settings to determine the most suitable approach for their specific needs.

References

The Pivotal Role of Ethyl 7-chloro-2-oxoheptanoate in Cilastatin Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is a cornerstone of innovation and production. In the manufacturing of the renal dehydropeptidase-I inhibitor, Cilastatin (B194054), the intermediate Ethyl 7-chloro-2-oxoheptanoate stands as a critical building block. This guide provides an objective comparison of the efficacy of different synthetic routes to this key intermediate, supported by experimental data, to inform strategic decisions in drug synthesis.

Cilastatin is an essential component in combination antibiotic therapies, most notably with imipenem, where it prevents the degradation of the antibiotic by renal enzymes. The synthesis of Cilastatin is a multi-step process, with the formation of its C7 heptenoic acid backbone being a crucial phase. This compound has been established as a primary and effective intermediate for this purpose. This comparison delves into the data-backed efficacy of its synthesis from various precursors.

Comparative Analysis of Synthetic Routes to this compound

The predominant method for synthesizing this compound involves the use of 1-bromo-5-chloropentane (B104276) as a starting material. Variations in the reaction pathway, particularly the use of a Grignard reaction versus a reaction with diethyl oxalate (B1200264), have shown significant differences in yield and purity.

Starting MaterialReaction PathwayReported Yield (%)Reported Purity (%)Reference
1-bromo-5-chloropentaneGrignard Reaction> 60> 98[1]
1-bromo-5-chloropentane & Diethyl OxalateCondensation24 - 43Not Specified[2]

This data clearly indicates that the Grignard reaction approach for the synthesis of this compound from 1-bromo-5-chloropentane offers a substantially higher yield and purity compared to the diethyl oxalate condensation method.

The Established Pathway to Cilastatin via this compound

The primary and most documented synthetic route to Cilastatin utilizes this compound as the central intermediate. The general pathway involves the condensation of this compound with (S)-2,2-dimethylcyclopropanecarboxamide, followed by hydrolysis and subsequent reaction with L-cysteine.

G A This compound C (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid ethyl ester A->C B (S)-2,2-dimethylcyclopropane carboxamide B->C D (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid C->D Hydrolysis F Cilastatin D->F E L-cysteine E->F

Figure 1. Synthetic pathway to Cilastatin.

This well-established route benefits from the ready availability of the starting materials and a generally efficient series of transformations. The purity of the final Cilastatin product is often reported to be high, frequently exceeding 99% after purification steps like chromatography.[2]

Alternative Approaches: A Look at Biocatalysis

While a completely distinct and commercially viable synthetic route to Cilastatin that avoids a 7-chloro-2-oxoheptanoic acid derivative remains less documented, research into alternative methods for producing key chiral intermediates is ongoing. One notable area of investigation is the use of biocatalysis.

For instance, the enzymatic production of (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, a crucial chiral building block for Cilastatin, has been explored. This method utilizes microbial esterases for the highly enantioselective hydrolysis of a racemic ester precursor. This approach offers the potential for a more environmentally friendly and highly selective synthesis of this key starting material.

G cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis A Racemic methyl (±)-2,2-dimethylcyclopropane carboxylate B Chemical Resolution A->B C (S)-(+)-2,2-dimethylcyclopropane carboxylic acid B->C D Racemic methyl (±)-2,2-dimethylcyclopropane carboxylate E Enzymatic Hydrolysis (Rhodococcus sp.) D->E F (S)-(+)-2,2-dimethylcyclopropane carboxylic acid E->F

Figure 2. Comparison of synthesis for a key Cilastatin intermediate.

While this biocatalytic method is an alternative for a precursor, the subsequent steps to form the Cilastatin backbone would likely converge with the established chemical pathway.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 1-bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl oxalate

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous THF under a nitrogen atmosphere.

  • A solution of 1-bromo-5-chloropentane in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled in an ice bath, and a solution of diethyl oxalate in anhydrous THF is added dropwise, maintaining the temperature below 10°C.

  • After the addition, the reaction is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of cold, dilute hydrochloric acid.

  • The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

  • The crude product is purified by vacuum distillation.

Synthesis of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

Materials:

  • This compound

  • (S)-2,2-dimethylcyclopropanecarboxamide

  • p-toluenesulfonic acid

  • Toluene (B28343)

  • Sodium hydroxide (B78521) (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • A mixture of this compound, (S)-2,2-dimethylcyclopropanecarboxamide, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.[2]

  • Upon completion of the reaction (monitored by TLC or HPLC), the reaction mixture is cooled and washed with a dilute acid and then with a solution of sodium bisulfite.[2]

  • The organic layer is concentrated to give the crude ethyl ester.

  • The crude ester is then hydrolyzed using an aqueous solution of sodium hydroxide in the presence of an alcohol (e.g., denatured spirit) at room temperature.[2]

  • After hydrolysis is complete, the reaction mixture is worked up by concentrating the solution and washing with a non-polar solvent like toluene.[2]

  • The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product, (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid.

  • The product is collected by filtration, washed with water, and dried.

Synthesis of Cilastatin

Materials:

  • (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid is dissolved in an aqueous solution of sodium hydroxide.

  • L-cysteine hydrochloride monohydrate is added to the solution, and the mixture is stirred at room temperature until the reaction is complete (monitored by HPLC).[2]

  • The reaction mixture may contain the undesired E-isomer of Cilastatin. To isomerize this to the desired Z-isomer, the pH of the solution is adjusted to approximately 0.5 with concentrated hydrochloric acid, and the mixture is heated to 85-90°C.[2]

  • After isomerization, the crude Cilastatin is purified, typically by chromatography using a non-ionic adsorbent resin, to yield the final product with high purity.[2]

Conclusion

Based on the available data, this compound remains a highly effective and widely used intermediate in the synthesis of Cilastatin. The choice of the synthetic route to this key intermediate has a significant impact on the overall efficiency of the process, with the Grignard reaction of 1-bromo-5-chloropentane demonstrating superior yields and purity. While alternative approaches such as biocatalysis for the synthesis of precursor molecules show promise for improved sustainability and selectivity, the core synthetic strategy for Cilastatin predominantly relies on the chemical transformations originating from this compound. Future research may yet unveil novel, more efficient pathways that bypass this established intermediate, but for now, optimizing its synthesis is key to the efficient production of Cilastatin.

References

Benchmarking purity of synthesized "Ethyl 7-chloro-2-oxoheptanoate" against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Purity and Performance

This guide provides a comprehensive comparison of in-house synthesized "Ethyl 7-chloro-2-oxoheptanoate" against commercially available standards. As a critical intermediate in the synthesis of pharmaceuticals like Cilastatin, ensuring the purity of this compound is paramount for downstream success.[1][2][3][4] This document outlines the common synthetic routes, potential impurities, and detailed analytical methodologies for purity assessment, supported by comparative data and experimental protocols.

Purity Benchmark: Synthesized vs. Commercial Standards

The purity of "this compound" is a critical parameter influencing its reactivity and the impurity profile of subsequent products. Commercial suppliers typically offer this compound at purities of ≥95% to ≥98%, as determined by Gas Chromatography (GC).[5] A well-executed laboratory synthesis, followed by appropriate purification, can yield a product of comparable or even higher purity.

Table 1: Comparison of Purity and Impurity Profiles

ParameterSynthesized "this compound" (Typical)Commercial Grade ICommercial Grade II
Appearance Colorless to pale yellow liquidColorless to light orange/yellow clear liquid[1]Colorless to slight green/yellow clear liquid[6]
Purity (by GC) ≥98.5%≥98.0%≥95.0%[5]
Major Impurity Unreacted 1-bromo-5-chloropentane (B104276)UndisclosedUndisclosed
Other Impurities Dimerization byproducts, diethyl oxalate (B1200264)UndisclosedUndisclosed
Identification Conforms to ¹H NMR, ¹³C NMR, and MS dataConforms to supplier's specification sheetConforms to supplier's specification sheet

Synthesis and Purification Workflow

The most common laboratory and industrial synthesis of "this compound" involves a Grignard reaction between a derivative of 5-chloropentane and diethyl oxalate.[1][2][3][4] Careful control of reaction conditions is crucial to minimize the formation of byproducts.[3]

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 1-bromo-5-chloropentane + Mg B Grignard Reagent Formation (in THF/Benzene) A->B D Grignard Addition Reaction (-20°C to 15°C) B->D C Diethyl Oxalate C->D E Acidic Workup (e.g., aq. HCl) D->E F Crude Product E->F G Crude Product H Reaction with Hydrazine Compound (to remove keto-impurities) G->H I Hydrolysis H->I J Extraction with Organic Solvent I->J K Distillation under Reduced Pressure J->K L Pure this compound K->L

A flowchart illustrating the synthesis and purification process.

Experimental Protocols

Synthesis of "this compound"

This protocol is adapted from established literature procedures.[1][2][3]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-bromo-5-chloropentane in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The prepared Grignard reagent is cooled to -15°C. A solution of diethyl oxalate in anhydrous THF is added dropwise, maintaining the temperature below -10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup and Extraction: The reaction is quenched by the slow addition of cold saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purity Determination by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analysis (e.g., DB-WAX or equivalent).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized product and commercial standards in ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject the samples and compare the retention times and peak areas to determine the purity and identify any impurities present in the synthesized product relative to the commercial standards.

Structural Verification by NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected Chemical Shifts (¹H NMR, CDCl₃):

    • δ 4.30 (q, 2H, -OCH₂CH₃)

    • δ 3.55 (t, 2H, -CH₂Cl)

    • δ 2.88 (t, 2H, -COCH₂-)

    • δ 1.80 (m, 2H, -CH₂CH₂Cl)

    • δ 1.65 (m, 2H, -COCH₂CH₂-)

    • δ 1.45 (m, 2H, -CH₂CH₂CH₂-)

    • δ 1.35 (t, 3H, -OCH₂CH₃)

  • Expected Chemical Shifts (¹³C NMR, CDCl₃):

    • δ 196.5 (C=O, ketone)

    • δ 161.0 (C=O, ester)

    • δ 62.5 (-OCH₂)

    • δ 44.5 (-CH₂Cl)

    • δ 38.0 (-COCH₂)

    • δ 32.0 (-CH₂CH₂Cl)

    • δ 26.0 (-COCH₂CH₂)

    • δ 23.0 (-CH₂CH₂CH₂-)

    • δ 14.0 (-OCH₂CH₃)

    Disclaimer: The NMR data presented is based on typical values for similar structures and may vary slightly.

Molecular Weight and Fragmentation Analysis by GC-MS
  • Instrumentation: A GC-mass spectrometer.

  • Method: Use the same GC method as described in 3.2. The mass spectrometer should be set to scan a mass range of m/z 40-400.

  • Analysis: The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of "this compound" (206.67 g/mol ). The isotopic pattern of the chlorine atom ([M]+ and [M+2]+ in a ~3:1 ratio) should be observable. Key fragmentation patterns can help to confirm the structure.

Logical Framework for Purity Assessment

The following diagram outlines the logical workflow for a comprehensive purity assessment of "this compound".

Purity_Assessment Purity Assessment Workflow cluster_initial Initial Analysis cluster_comparison Comparative Analysis cluster_verification Structural Verification A Synthesized Product C GC-FID Analysis A->C F NMR Spectroscopy (1H, 13C) A->F G GC-MS Analysis A->G B Commercial Standard B->C D Purity Comparison (%) C->D E Impurity Profile Comparison C->E I Final Purity Assessment D->I Meets Specification? E->I H Structure Confirmation F->H G->H H->I J Acceptable for Use I->J Yes K Requires Further Purification I->K No

A logical workflow for the purity assessment of the synthesized product.

Conclusion

This guide provides a framework for the synthesis and rigorous purity assessment of "this compound". By following the detailed experimental protocols and employing a multi-technique analytical approach, researchers can confidently benchmark the quality of their in-house synthesized material against commercial standards. Achieving a high-purity starting material is a critical step in ensuring the successful development of novel therapeutics and other advanced chemical applications.

References

Safety Operating Guide

Safe Disposal of Ethyl 7-chloro-2-oxoheptanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 7-chloro-2-oxoheptanoate, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Acute Toxicity, Inhalation H332: Harmful if inhaledWarning
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Respiratory Irritation H335: May cause respiratory irritationWarning

Data sourced from various Safety Data Sheets (SDS).[1][2][3]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1][4]

Disposal Procedures

The proper disposal of this compound and its containers must be conducted in accordance with institutional and local regulations. The following is a general step-by-step guide.

Step 1: Waste Collection
  • Chemical Waste:

    • Collect waste this compound and any solutions containing it in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, sealable lid.[5]

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads, as well as contaminated personal protective equipment (e.g., gloves), should be collected in a separate, labeled hazardous waste container.

Step 2: Empty Container Disposal
  • Thorough Rinsing:

    • Thoroughly empty the original container of all contents.[5]

    • Rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste.[5]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Given the hazard profile of this compound, collecting at least the first rinse is a mandatory precaution.

  • Container Management:

    • After rinsing, allow the container to air-dry completely in a well-ventilated area, such as a fume hood.

    • Deface or remove the original label to prevent misuse.

    • Dispose of the clean, dry container according to your institution's guidelines for non-hazardous waste, or as instructed by your environmental health and safety (EHS) office.

Step 3: Storage and Disposal
  • Temporary Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • Keep the container tightly closed.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and its containers.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure or in Solution) waste_type->liquid_waste Liquid container Empty Container waste_type->container Container collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid rinse Rinse Container with Appropriate Solvent container->rinse store_waste Store Sealed Waste Container in Designated Area collect_liquid->store_waste collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dry_container Air Dry Container in Ventilated Area collect_rinse->dry_container deface_label Deface Original Label dry_container->deface_label dispose_container Dispose of Clean Container per Institutional Guidelines deface_label->dispose_container contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific guidelines and your environmental health and safety office for detailed procedures and regulatory requirements.

References

Essential Safety and Operational Guide for Ethyl 7-chloro-2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 7-chloro-2-oxoheptanoate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile and Hazards

This compound is a chemical intermediate that requires careful handling due to its hazard profile. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2]

Hazard Statement Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2)
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3)
H400: Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard

Physical and Chemical Properties

Property Value
Molecular Formula C9H15ClO3
Molecular Weight 206.66 g/mol [2]
Appearance Slight green or slight yellow, clear liquid[3]
Boiling Point 281.2 °C at 760 mmHg[3][4]
Density 1.093 g/cm³[3][4]
Flash Point 111.3 °C[3]
Storage Store in a dry, cool, and well-ventilated place at 4°C.[5]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure adequate ventilation in the laboratory.[5]

  • Keep the container tightly closed when not in use.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles or a face shield.[5][6]

  • Skin Protection:

    • Wear chemical-resistant gloves (nitrile gloves are a suitable option).[6] Consider double-gloving for added protection.

    • Wear a lab coat to prevent skin and clothing contamination.[5][7]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH/MSHA-approved respirator.[5]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[1]

4. First-Aid Measures:

  • If Swallowed: Rinse mouth and get medical help.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][5]

  • Waste Chemical: Dispose of as hazardous waste. Do not allow it to enter drains or waterways.

  • Contaminated Packaging: Do not reuse the container. Dispose of it as hazardous waste.[5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare work area in a chemical fume hood a->b c Verify emergency equipment is accessible b->c d Retrieve this compound from storage c->d Proceed to Handling e Perform experimental procedures d->e f Keep container sealed when not in use e->f g Decontaminate work surfaces f->g Proceed to Cleanup h Dispose of waste in designated hazardous waste container g->h i Remove and dispose of contaminated PPE h->i j Wash hands thoroughly i->j k Safe Completion j->k End of Process

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.